molecular formula C7H7ClO2 B1631401 4-Chloro-3-methoxyphenol CAS No. 18113-07-0

4-Chloro-3-methoxyphenol

Cat. No.: B1631401
CAS No.: 18113-07-0
M. Wt: 158.58 g/mol
InChI Key: NKFRBXPBRPYULV-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxyphenol (CAS Number: 18113-07-0) is an organic compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 g/mol . This phenolic derivative serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both a methoxy and a chloro substituent on the phenol ring, makes it a valuable precursor for the synthesis of more complex molecules. The compound has been utilized in published synthetic routes, demonstrating its application in research-scale chemical development . As a reagent, it can be used in various coupling reactions and is a key starting material for exploring structure-activity relationships in medicinal chemistry programs. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care and refer to the relevant safety data sheet, as it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . For your convenience, the compound is available with cold-chain transportation options to ensure stability and can be shipped from multiple global stock locations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFRBXPBRPYULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313376
Record name 4-Chloro-3-methoxyphenol
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Molecular Weight

158.58 g/mol
Source PubChem
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CAS No.

18113-07-0
Record name 4-Chloro-3-methoxyphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxyphenol
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Record name 4-Chloro-3-methoxyphenol
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Foundational & Exploratory

4-Chloro-3-methoxyphenol structural formula and isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-3-methoxyphenol: Structural Formula, Isomerism, and Synthetic Methodology Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Part 1: Executive Summary

4-Chloro-3-methoxyphenol (CAS 18113-07-0) represents a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Distinguished by the juxtaposition of a lipophilic chlorine atom and an electron-donating methoxy group on a phenolic core, this compound serves as a versatile intermediate for modulating metabolic stability and potency in bioactive molecules. This guide provides a definitive analysis of its structural properties, a comprehensive mapping of its positional isomers, and a validated protocol for its regio-selective synthesis.

Part 2: Chemical Identity & Structural Analysis

Core Identification Data
PropertySpecification
IUPAC Name 4-Chloro-3-methoxyphenol
CAS Registry Number 18113-07-0
Molecular Formula

Molecular Weight 158.58 g/mol
SMILES COC1=C(C=CC(=C1)O)Cl
Melting Point 79–80 °C (Recrystallized)
Boiling Point ~141–150 °C @ 18 Torr
Appearance White to off-white crystalline solid
pKa (Predicted) ~9.14 (Acidity enhanced by Cl-induction vs. Phenol)
Structural & Electronic Configuration

The molecule features a trisubstituted benzene ring. The electronic environment is dictated by the interplay of three substituents:

  • Hydroxyl (-OH) at C1: Strong

    
    -donor, activating the ring (ortho/para director).[1]
    
  • Methoxy (-OCH₃) at C3: Moderate

    
    -donor, activating the ring (ortho/para director).
    
  • Chlorine (-Cl) at C4: Weak

    
    -acceptor (inductive) but 
    
    
    
    -donor; deactivating overall but ortho/para directing.[1]

Steric & Electronic Conflict: The C2 position is sterically crowded, flanked by the -OH and -OCH₃ groups ("buttressing effect").[1] The C6 position is activated by the -OH (ortho) and -OCH₃ (para).[1] However, in the target molecule (4-chloro isomer), the chlorine occupies the position para to the strongest activator (-OH), which is the thermodynamically and kinetically favored site for electrophilic aromatic substitution on the parent 3-methoxyphenol.

Part 3: The Isomerism Landscape

For the specific atomic composition


 (Chloromethoxyphenols), there are exactly 10 positional isomers . Understanding this landscape is critical for purity analysis, as regioisomeric by-products are common during synthesis.

We classify these based on the position of the Methoxy group relative to the Phenolic Hydroxyl (fixed at C1).

Isomer Map
  • Class A: 2-Methoxyphenol derivatives (Guaiacol core) [1]

    • 3-Chloro-2-methoxyphenol[1]

    • 4-Chloro-2-methoxyphenol[1]

    • 5-Chloro-2-methoxyphenol[1]

    • 6-Chloro-2-methoxyphenol[1]

  • Class B: 3-Methoxyphenol derivatives (Resorcinol mono-ether core) [1] 5. 2-Chloro-3-methoxyphenol[1] 6. 4-Chloro-3-methoxyphenol (Target) 7. 5-Chloro-3-methoxyphenol[1] 8. 6-Chloro-3-methoxyphenol[1]

  • Class C: 4-Methoxyphenol derivatives (Hydroquinone mono-ether core) [1] 9. 2-Chloro-4-methoxyphenol[1] 10. 3-Chloro-4-methoxyphenol[1]

Isomers Root Chloromethoxyphenol Isomers (C7H7ClO2) ClassA Class A: Guaiacol Core (2-Methoxy) Root->ClassA ClassB Class B: 3-Methoxyphenol Core (3-Methoxy) Root->ClassB ClassC Class C: MEHQ Core (4-Methoxy) Root->ClassC Target 4-Chloro-3-methoxyphenol (Target Molecule) ClassB->Target Para-chlorination (Major Product) 2-Chloro-3-methoxyphenol 2-Chloro-3-methoxyphenol ClassB->2-Chloro-3-methoxyphenol 6-Chloro-3-methoxyphenol 6-Chloro-3-methoxyphenol ClassB->6-Chloro-3-methoxyphenol 5-Chloro-3-methoxyphenol 5-Chloro-3-methoxyphenol ClassB->5-Chloro-3-methoxyphenol

Figure 1: Classification of chloromethoxyphenol regioisomers.[1] The target molecule is derived from the Class B scaffold.

Part 4: Synthesis & Production Protocol

Objective: Selective synthesis of 4-chloro-3-methoxyphenol from 3-methoxyphenol.

Challenge: Direct chlorination of 3-methoxyphenol yields a mixture of the 4-chloro (para to OH) and 6-chloro (ortho to OH, para to OMe) isomers.[1] The 2-chloro isomer is minor due to steric hindrance.[1] Solution: Use of Sulfuryl Chloride (


) allows for controlled chlorination with higher para-selectivity compared to chlorine gas (

).
Experimental Workflow (Sulfuryl Chloride Method)

Reagents:

  • Substrate: 3-Methoxyphenol (1.0 eq)[1]

  • Reagent: Sulfuryl Chloride (

    
    ) (1.05 eq)[1][2]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Quench: Water/Sodium Bicarbonate[3][4]

Step-by-Step Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with 3-methoxyphenol (12.4 g, 100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add Sulfuryl Chloride (14.2 g, 105 mmol) dropwise via an addition funnel over 30 minutes. Note: Evolution of HCl and

    
     gas will occur; ensure proper venting through a scrubber.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexane) or GC-MS.[1]

    • Checkpoint: Look for the disappearance of the starting material. Two spots may appear (major: 4-chloro; minor: 6-chloro).[1]

  • Workup: Quench the reaction by slowly pouring into ice water (100 mL). Separate the organic layer.[4][5][6] Wash the aqueous layer with DCM (2 x 50 mL).

  • Neutralization: Combine organic layers and wash with saturated ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (to remove HCl) and brine. Dry over anhydrous 
    
    
    
    .
  • Purification (Critical): Evaporate the solvent to yield a crude oil/solid mixture.

    • Recrystallization:[5] Dissolve the crude solid in minimum hot hexane or a hexane/toluene mixture (9:1). Cool slowly to 4 °C. The 4-chloro isomer (MP 79-80 °C) crystallizes preferentially.[1] The 6-chloro isomer (lower melting) often remains in the mother liquor.

  • Yield: Expected yield of pure isolated product: 65–75%.

Synthesis Start 3-Methoxyphenol Reagent SO2Cl2 / DCM 0°C to RT Start->Reagent Intermediate Reaction Mixture (4-Cl + 6-Cl isomers) Reagent->Intermediate Purification Recrystallization (Hexane/Toluene) Intermediate->Purification Product 4-Chloro-3-methoxyphenol (>98% Purity) Purification->Product

Figure 2: Synthetic pathway via electrophilic aromatic substitution.[1][3]

Part 5: Analytical Characterization (Self-Validation)

To distinguish the product from the 6-chloro isomer, NMR spectroscopy is the definitive tool.

Predicted NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityCoupling (

)
Assignment Logic
OH ~5.50Broad Singlet-Exchangeable proton.[1]
H-2 6.48Doublet (d)

Hz
Ortho to two oxygens; shielded.[1] Meta coupling to H-6.
H-6 6.35Doublet of Doublets (dd)

Hz
Ortho to OH, Para to OMe.
H-5 7.18Doublet (d)

Hz
Ortho to Cl (deshielded); Ortho coupling to H-6.[1]
OCH₃ 3.85Singlet (s)-Characteristic methoxy peak.[1]

Differentiation Key:

  • 4-Chloro isomer: Shows a strong ortho-coupling (

    
     Hz) between H-5 and H-6.[1]
    
  • 6-Chloro isomer: Would show H-4 and H-5 protons.[1] H-2 would appear as a singlet or weak doublet.[1] The coupling pattern would differ significantly (likely two doublets with

    
     Hz for H-4/H-5).[1]
    

Part 6: Applications in Drug Discovery

Structure-Activity Relationship (SAR)

In medicinal chemistry, the 4-chloro-3-methoxyphenol motif is often employed to optimize the "Topliss Tree" parameters:

  • Metabolic Blocking: The Chlorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation) which typically occurs at the most electron-rich site para to the phenol. This extends the half-life (

    
    ) of the drug.
    
  • Lipophilicity Modulation: The Chloro group increases

    
     (lipophilicity), enhancing membrane permeability. The Methoxy group provides a hydrogen bond acceptor site without introducing an acidic proton.
    
  • Bioisosterism: This scaffold serves as a bioisostere for indoles or other bicyclic systems in kinase inhibitors (e.g., eIF2B modulators) and GPCR ligands (muscarinic antagonists).

Industrial Uses
  • Agrochemicals: Precursor for phenoxy-herbicides where the specific 3-methoxy substitution pattern provides selectivity for dicotyledonous weeds.[1]

  • Pharmaceutical Intermediates: Used in the synthesis of diaryl ether linkages found in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11099860, 4-Chloro-3-methoxyphenol.[1] Retrieved from [Link][1]

  • Watson, W. D. (1975). Chlorination with sulfuryl chloride.[7] U.S. Patent 3,920,757. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Smith, K., & El-Hiti, G. A. (2011). Regioselective Chlorination of Phenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-3-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-methoxyphenol in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on delivering a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. The guide synthesizes fundamental principles of solubility, the influence of molecular structure, and the role of solvent properties. Furthermore, it offers detailed, field-proven experimental protocols for solubility determination and discusses the application of theoretical models for prediction. This guide is designed to empower researchers with the necessary tools and knowledge to effectively work with 4-Chloro-3-methoxyphenol in various solvent systems.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 4-Chloro-3-methoxyphenol, understanding its solubility in organic solvents is paramount for a multitude of applications, including:

  • Reaction Chemistry: Ensuring that reactants are in the same phase is critical for optimal reaction kinetics. The choice of solvent can significantly influence reaction rates and yields.

  • Purification and Crystallization: Selective crystallization is a primary method for purifying solid compounds. This process is entirely dependent on the differential solubility of the target compound and its impurities in various solvents at different temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.

  • Analytical Chemistry: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) rely on the solubility of the analyte in the mobile phase for effective separation and quantification.

This guide will delve into the theoretical underpinnings of 4-Chloro-3-methoxyphenol's solubility and provide practical methodologies for its determination.

Molecular Structure and its Influence on Solubility

The solubility of 4-Chloro-3-methoxyphenol is intrinsically linked to its molecular structure. An analysis of its constituent functional groups provides insight into its expected behavior in different solvent environments.

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar, protic solvents that can engage in hydrogen bonding, such as alcohols.[1][2]

  • Chlorine Atom (-Cl): The chloro-substituent is electron-withdrawing and contributes to the molecule's overall polarity.

  • Methoxy Group (-OCH₃): The ether linkage is polar, with the oxygen atom capable of acting as a hydrogen bond acceptor.

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic. This sizable nonpolar region will limit the solubility in highly polar solvents like water but will promote solubility in solvents with some nonpolar character.

The interplay of these groups dictates that 4-Chloro-3-methoxyphenol is a moderately polar molecule. The principle of "like dissolves like" suggests that it will exhibit favorable solubility in solvents of similar polarity.[3]

The Role of the Solvent: A Physicochemical Perspective

The choice of solvent is the most critical factor governing the solubility of 4-Chloro-3-methoxyphenol. Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.

  • Polar Protic Solvents: (e.g., methanol, ethanol, isopropanol) These solvents possess a hydrogen atom attached to an electronegative atom and can readily engage in hydrogen bonding. Due to the phenolic hydroxyl group, 4-Chloro-3-methoxyphenol is expected to be highly soluble in these solvents.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethylformamide) These solvents are polar but lack a hydrogen atom for donation. They can, however, act as hydrogen bond acceptors. Good solubility is anticipated in these solvents, though perhaps slightly less than in polar protic solvents.

  • Nonpolar Solvents: (e.g., hexane, toluene) These solvents have low polarity and cannot participate in hydrogen bonding. The solubility of 4-Chloro-3-methoxyphenol in these solvents is expected to be limited due to the significant polarity imparted by the hydroxyl, chloro, and methoxy groups.

The polarity of the solvent plays a significant role in the extraction efficiency of phenolic compounds.[4][5] Generally, polar solvents are more effective at dissolving polar phenolic compounds.[4]

Predictive Approaches to Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.

Qualitative Prediction based on Analogous Compounds

In the absence of direct data, examining the solubility of structurally similar compounds can offer valuable clues.

  • 4-Methoxyphenol: This compound is reported to be soluble in benzene, acetone, and alcohol.[1] Its solubility in water is 40 g/L at 25°C.[2]

  • 4-Chloro-3-methylphenol: This compound is also described as being soluble in organic solvents.[6]

Based on these analogs, it is reasonable to predict that 4-Chloro-3-methoxyphenol will be soluble in a range of common organic solvents, particularly polar ones.

Computational Models

For more quantitative predictions, computational models like the Universal Functional-group Activity Coefficient (UNIFAC) method can be employed. These models use the chemical structure of the solute and solvent to estimate activity coefficients, which are inversely related to solubility. While a detailed discussion of these models is beyond the scope of this guide, they represent a powerful tool for in-silico solubility screening.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination is essential for obtaining precise solubility values. The equilibrium shake-flask method is a widely accepted and reliable technique.

Materials and Equipment
  • 4-Chloro-3-methoxyphenol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep_sol Prepare saturated solutions by adding excess 4-Chloro-3-methoxyphenol to each solvent in separate vials. equilibrate Place vials in a shaker bath at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. prep_sol->equilibrate sample Allow solutions to settle. Carefully withdraw an aliquot of the supernatant using a syringe. equilibrate->sample filter Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove undissolved solids. sample->filter weigh Determine the mass of the filtered solution. filter->weigh dilute Dilute the filtered solution with a suitable solvent to a known volume. weigh->dilute analyze Analyze the diluted solution by HPLC or UV-Vis spectrophotometry to determine the concentration of 4-Chloro-3-methoxyphenol. dilute->analyze

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Data Analysis and Calculation
  • Calibration Curve: Prepare a series of standard solutions of 4-Chloro-3-methoxyphenol of known concentrations and generate a calibration curve by plotting absorbance (or peak area) versus concentration.

  • Concentration Determination: Using the calibration curve, determine the concentration of 4-Chloro-3-methoxyphenol in the diluted, filtered sample.

  • Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • 4-Chloro-3-methoxyphenol: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) before use.[7]

  • Organic Solvents: Many organic solvents are flammable and may have specific health hazards. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Framework for Understanding and Application

References

  • PubChem. (n.d.). 4-Chloro-3-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Retrieved from [Link]

  • Wisdom Lib. (2025, June 22). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]

  • PMC. (2021, March 13). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Retrieved from [Link]

  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PMC. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties electrophilic substitution. Retrieved from [Link]

  • Course Hero. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Chloro-3-methoxyphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-methoxyphenol (CAS No. 18113-07-0), a key halogenated aromatic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of published experimental spectra for this specific isomer, this document leverages expert analysis of its constituent functional groups and comparative data from structurally analogous compounds to present a comprehensive and predictive interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a vital resource for researchers, scientists, and professionals in drug development for the unambiguous identification and structural elucidation of this molecule.

Molecular Structure and Key Identifiers

4-Chloro-3-methoxyphenol is a substituted phenol containing a hydroxyl group, a methoxy group, and a chlorine atom on the benzene ring. Understanding the electronic effects of these substituents is paramount to interpreting its spectral data.

IdentifierValueSource
IUPAC Name 4-chloro-3-methoxyphenol[2][3]
CAS Number 18113-07-0[2][4]
Molecular Formula C₇H₇ClO₂[2][4]
Molecular Weight 158.58 g/mol [2]
Monoisotopic Mass 158.0134572 Da[2]
Logical Structure Diagram

The diagram below illustrates the structure of 4-Chloro-3-methoxyphenol with atom numbering used for the assignment of NMR signals. This numbering follows standard chemical conventions, prioritizing the hydroxyl group.

Caption: 2D structure of 4-Chloro-3-methoxyphenol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of substituent effects on chemical shifts.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, TMS)

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, one for the methoxy protons, and a broad singlet for the phenolic proton.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~7.10 - 7.30Doublet (d)1HH-5This proton is ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. It is coupled only to H-6, resulting in a doublet.
~6.80 - 6.95Doublet (d)1HH-2Positioned ortho to the strongly electron-donating hydroxyl group, this proton is shielded. It is coupled only to H-6, but the coupling constant will be small (meta-coupling), appearing as a narrow doublet.
~6.70 - 6.85Doublet of Doublets (dd)1HH-6This proton experiences coupling from both H-5 (ortho-coupling, larger J-value) and H-2 (meta-coupling, smaller J-value), resulting in a doublet of doublets.
~5.50 - 6.50Broad Singlet (br s)1H-OHPhenolic protons are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on concentration and solvent.[5]
~3.90Singlet (s)3H-OCH₃The methyl protons of the methoxy group are not coupled to any other protons and appear as a sharp singlet. Its position is characteristic for an aryl methoxy group.

Expertise & Experience: The prediction of aromatic signals is based on the additive effects of the substituents. The chlorine atom is deactivating (electron-withdrawing), shifting ortho/para protons downfield. Conversely, the -OH and -OCH₃ groups are activating (electron-donating), shifting their ortho/para protons upfield. The interplay of these effects results in the predicted chemical shifts. The multiplicity is determined by the n+1 rule, considering ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) coupling constants.[6]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals, as all carbon atoms are in chemically distinct environments.

Predicted δ (ppm)AssignmentRationale for Chemical Shift
~155 - 160C-3Aromatic carbon bonded to the methoxy oxygen; highly deshielded. Based on data for 3-methoxyphenol.[7]
~145 - 150C-1Aromatic carbon bonded to the hydroxyl oxygen; strongly deshielded.
~130 - 135C-5Aromatic carbon deshielded by the adjacent chlorine atom.
~120 - 125C-4Aromatic carbon directly bonded to chlorine; its shift is influenced significantly by the halogen.
~115 - 120C-6Aromatic methine carbon.
~105 - 110C-2Aromatic carbon ortho to both -OH and -OCH₃ groups, experiencing strong shielding.
~55 - 60C-7 (-OCH₃)The methoxy methyl carbon, typically found in this region.[7]

Trustworthiness: The predicted chemical shifts are cross-referenced with data from similar structures. For instance, the carbons bearing the -OH and -OCH₃ groups in 3-methoxyphenol appear at 155.6 ppm and 161.2 ppm, respectively, supporting the downfield predictions for C1 and C3.[7] The influence of the chlorine atom is inferred from data on 4-chlorophenol.[7]

Standard Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 10-20 mg of 4-Chloro-3-methoxyphenol and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger spectral width (~240 ppm) and a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy excels at identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-methoxyphenol will be dominated by absorptions from the hydroxyl, aromatic, and ether moieties.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3550 - 3200O-H stretch (H-bonded)Strong, BroadThis broad absorption is the hallmark of a phenolic hydroxyl group involved in intermolecular hydrogen bonding.[8]
3100 - 3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the benzene ring.
2950 - 2850C-H stretch (aliphatic)Medium-WeakArises from the methyl group of the methoxy substituent.
1600 - 1585, 1500 - 1400C=C stretch (aromatic)Medium-StrongThese absorptions are characteristic of the aromatic ring skeletal vibrations.
~1250C-O stretch (aryl ether)StrongCorresponds to the asymmetric C-O-C stretch of the methoxy group.
~1150C-O stretch (phenol)StrongAssociated with the stretching vibration of the C-O bond of the phenol group.
800 - 600C-Cl stretchMedium-StrongThe C-Cl bond vibration typically appears in this region of the fingerprint.

Authoritative Grounding: The assignment of these bands is based on well-established correlation tables for IR spectroscopy. The broadness of the O-H stretch in phenols is a reliable diagnostic feature, distinguishing it from the sharper O-H stretch of a non-hydrogen-bonded alcohol.[8] The presence of strong C-O stretching bands further confirms the phenol and aryl ether functionalities.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Analysis of the Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 158. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 160 with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

  • Base Peak: The most stable fragment often determines the base peak. For methoxyphenols, a common initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group.[9]

Predicted Key Fragmentations
m/z ValueProposed Fragment IonLoss from Precursor
158/160[C₇H₇ClO₂]⁺Molecular Ion (M⁺)
143/145[C₆H₄ClO₂]⁺Loss of •CH₃
115/117[C₅H₄ClO]⁺Loss of CO from m/z 143/145
79[C₅H₄O]⁺Loss of •Cl from m/z 115 (unlikely) or other pathways
63[C₅H₃]⁺Loss of CO from m/z 91 (rearranged)

Fragmentation Pathway: The primary fragmentation pathway likely begins with the loss of a stable methyl radical from the molecular ion to form a resonance-stabilized cation at m/z 143/145. Subsequent loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for phenols, would yield an ion at m/z 115/117.[10]

Predicted Fragmentation Pathway Diagram

This diagram illustrates the most probable initial fragmentation steps for 4-Chloro-3-methoxyphenol under electron ionization.

G M [C₇H₇ClO₂]⁺ m/z = 158/160 (Molecular Ion) F1 [C₆H₄ClO₂]⁺ m/z = 143/145 M->F1 - •CH₃ F2 [C₅H₄ClO]⁺ m/z = 115/117 F1->F2 - CO

Caption: Key fragmentation pathway of 4-Chloro-3-methoxyphenol in EI-MS.

Conclusion

The structural characterization of 4-Chloro-3-methoxyphenol can be confidently achieved through a combined spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups (-OH, -OCH₃, C-Cl, aromatic ring). Mass spectrometry establishes the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern, with fragmentation analysis corroborating the proposed structure. This guide provides a robust, scientifically-grounded framework for the identification and analysis of this compound, serving as a reliable reference for researchers in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11099860, 4-Chloro-3-methoxyphenol. [Link]

  • Safe, S., & Hutzinger, O. (1971). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Journal of the Chemical Society, Perkin Transactions 1, 18, 1864-1868. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Angene Chemical. Phenol, 4-chloro-3-methoxy- (CAS# 18113-07-0). [Link]

  • The Royal Society of Chemistry. (2017). Supporting information for an article. [Link]

  • Button, B. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Chemistry Stack Exchange. [Link]

  • Doc Brown's Chemistry. Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Chloro-3-methoxyphenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical profile, synthesis, and application of 4-Chloro-3-methoxyphenol (CAS 18113-07-0) . Distinct from its isomer 4-chloroguaiacol, this intermediate is a critical building block in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Exon 20 insertions) and HER2/HER4, as well as novel GPR84 agonists for immunomodulation. This document provides validated protocols for synthesizing the intermediate itself and utilizing it to construct biologically active biaryl ether scaffolds.

Chemical Profile & Critical Isomer Distinction

CRITICAL WARNING: Researchers frequently confuse 4-Chloro-3-methoxyphenol with its isomer 4-Chloro-2-methoxyphenol (4-Chloroguaiacol). These compounds have distinct electronic properties and substitution patterns that drastically alter Structure-Activity Relationship (SAR) outcomes.

FeatureTarget Compound Common Confusant
Name 4-Chloro-3-methoxyphenol 4-Chloro-2-methoxyphenol
CAS 18113-07-0 16766-30-6
Structure -OH at 1, -OMe at 3, -Cl at 4-OH at 1, -OMe at 2, -Cl at 4
Electronic Effect -Cl is ortho to -OMe; para to -OH-Cl is meta to -OMe; para to -OH
Key Application Kinase Inhibitors, GPR84 AgonistsDisinfectants, Wood Preservatives
Physicochemical Properties (CAS 18113-07-0)[1][2][3][4][5]
  • Molecular Formula: C₇H₇ClO₂

  • Molecular Weight: 158.58 g/mol [1][2]

  • Appearance: White to off-white crystalline solid

  • Melting Point: 74–76 °C

  • pKa (Predicted): ~9.5 (Acidity enhanced by para-Cl, modulated by meta-OMe)

Synthesis of the Intermediate (Vertical Integration)

For laboratories requiring high-purity starting material, the regioselective chlorination of 3-methoxyphenol is the preferred route. The hydroxyl group directs ortho/para, while the methoxy group directs ortho/para. Position 4 is para to the strong -OH donor and ortho to the -OMe donor, making it the most nucleophilic site.

Protocol A: Regioselective Chlorination using Sulfuryl Chloride

Objective: Synthesize 4-Chloro-3-methoxyphenol from 3-methoxyphenol with >95% regioselectivity.

Reagents:

  • 3-Methoxyphenol (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)

  • Dichloromethane (DCM) (Solvent, 5 mL/g substrate)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 3-methoxyphenol and DCM. Cool the solution to 0–5 °C using an ice/salt bath. Rationale: Low temperature suppresses polychlorination and oxidation side reactions.

  • Addition: Add Sulfuryl Chloride dropwise over 30 minutes via an addition funnel. Maintain internal temperature below 10 °C. Mechanism: SO₂Cl₂ provides a controlled source of Cl⁺, avoiding the harsh oxidative conditions of Cl₂ gas.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3]

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ to neutralize HCl and residual SO₂.

  • Workup: Separate the organic layer.[3][4] Extract the aqueous layer twice with DCM. Combine organics, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography if regioisomers (2-chloro or 6-chloro) exceed 5%.

Pharmaceutical Applications & Protocols

Application 1: Synthesis of Kinase Inhibitors (SₙAr Coupling)

The 4-chloro-3-methoxyphenoxy moiety is often introduced into quinazoline or quinoline scaffolds (common in EGFR/HER2 inhibitors) via Nucleophilic Aromatic Substitution (SₙAr).

Mechanism: The phenoxide ion attacks an electron-deficient heteroaryl chloride. The meta-methoxy group on the phenol provides a specific steric and lipophilic profile that fits the hydrophobic pocket of kinase domains (e.g., L858R/T790M mutants).

Protocol B: SₙAr Coupling to Quinazoline Scaffold

Reagents:

  • 4-Chloro-3-methoxyphenol (1.1 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (or similar scaffold) (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃)

  • DMF (anhydrous, 10 volumes)

Procedure:

  • Deprotonation: In a reaction vial, dissolve 4-Chloro-3-methoxyphenol in anhydrous DMF. Add Cs₂CO₃ and stir at Room Temperature (RT) for 15 minutes. Rationale: Cs₂CO₃ is more soluble in DMF than K₂CO₃, promoting faster phenoxide formation.

  • Coupling: Add the heteroaryl chloride (e.g., 4-chloroquinazoline derivative).

  • Heating: Heat the mixture to 80–90 °C for 4–6 hours under Nitrogen.

  • Monitoring: Monitor the disappearance of the heteroaryl chloride by LC-MS.

  • Isolation: Cool to RT. Pour into water (precipitating the product). Filter the solid, wash with water and cold diethyl ether.

  • Yield: Typical yields range from 75–90%.[5]

Application 2: Synthesis of GPR84 Agonists (Mitsunobu/Alkylation)

Recent studies (e.g., J. Med. Chem.) highlight this phenol in constructing agonists for GPR84, a pro-inflammatory receptor. The phenol is coupled to alkyl-pyridines or other aliphatic chains.

Protocol C: Alkylation with Alkyl Halides

Reagents:

  • 4-Chloro-3-methoxyphenol (1.0 eq)[6][7][8]

  • Alkyl Bromide/Mesylate (e.g., 2-(pyridin-3-yl)ethyl methanesulfonate) (1.1 eq)

  • K₂CO₃ (2.5 eq)

  • Acetonitrile (ACN) or Acetone

Procedure:

  • Suspend the phenol and K₂CO₃ in ACN.

  • Add the alkyl halide/mesylate.

  • Reflux (80 °C for ACN) for 12–16 hours.

  • Filter off inorganic salts while hot. Concentrate filtrate.[3]

  • Purify via silica gel chromatography.

Visualizing the Workflows

The following diagram illustrates the synthesis of the intermediate and its divergence into two major pharmaceutical classes.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pharmaceutical Application SM 3-Methoxyphenol Intermediate 4-Chloro-3-methoxyphenol (CAS 18113-07-0) SM->Intermediate Regioselective Chlorination Reagent SO2Cl2 / DCM (0-5°C) Reagent->Intermediate Kinase Kinase Inhibitors (EGFR/HER2 Modulators) Intermediate->Kinase SnAr Coupling (Cs2CO3, DMF) GPCR GPR84 Agonists (Immunomodulators) Intermediate->GPCR Alkylation (K2CO3, ACN) Scaffold1 Heteroaryl Chloride (Quinazoline/Quinoline) Scaffold1->Kinase Scaffold2 Alkyl Mesylate/Halide (Pyridine linker) Scaffold2->GPCR

Figure 1: Synthetic pathway from raw material 3-methoxyphenol to high-value pharmaceutical scaffolds.

References

  • Synthesis of GPR84 Agonists

    • Labros, M., et al. "Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists." Journal of Medicinal Chemistry, 2018.
    • (Note: Compound 40a synthesis utilizes 4-chloro-3-methoxyphenol).

  • Kinase Inhibitor Applications (Patent Literature)

    • "N-heteroaromatic amide derivatives for treatment of cancer." WO2020200158A1. (Describes coupling of 4-chloro-3-methoxyphenol to indole/quinoline scaffolds for EGFR exon 20 targeting).
  • Chemical Property & Safety Data

    • PubChem Compound Summary for CID 27827 (4-Chloro-3-methoxyphenol).
  • Regioselective Chlorination Methodologies

    • "Method for synthesizing 4-chloro-3-cresol" (Analogous chemistry using Sulfuryl Chloride for meta-substituted phenols).[5] CN103772153A.[3]

Sources

Application Notes & Protocols: Electrophilic Substitution Mechanisms of 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the electrophilic aromatic substitution (SEAr) reactions of 4-Chloro-3-methoxyphenol. It elucidates the underlying principles governing regioselectivity, offers field-tested protocols for key transformations such as nitration, halogenation, and Friedel-Crafts acylation, and presents mechanistic diagrams to visualize the reaction pathways. The content is designed to bridge theoretical understanding with practical application for professionals engaged in synthetic chemistry and drug discovery.

Scientific Foundation: Predicting Regioselectivity

4-Chloro-3-methoxyphenol is a polysubstituted aromatic compound where the outcome of electrophilic substitution is governed by the cumulative electronic and steric effects of three distinct substituents: a hydroxyl (-OH), a methoxy (-OCH₃), and a chloro (-Cl) group. Understanding their interplay is critical for predicting and controlling the synthesis of desired isomers.

  • Hydroxyl Group (-OH): This is a powerful activating group and an ortho, para-director.[1] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the benzene ring through a strong resonance effect (+M), stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.[1][2]

  • Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group is also an activating, ortho, para-director due to the +M resonance effect of the oxygen atom.[3][4] However, it is a slightly weaker activator than the hydroxyl group.

  • Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring, making it less nucleophilic.[5] Paradoxically, they are ortho, para-directors because their lone pairs can participate in resonance (+M) to stabilize the arenium ion when the attack occurs at the ortho or para positions.[6][7]

Synergistic and Competitive Effects:

In 4-Chloro-3-methoxyphenol, the directing effects are as follows:

  • -OH (at C1): Directs to C2, C6, and C4.

  • -OCH₃ (at C3): Directs to C2, C4, and C6.

  • -Cl (at C4): Directs to C3 and C5.

The hydroxyl group is the most potent activating group, and therefore, it exerts the dominant directing influence. Both the -OH and -OCH₃ groups strongly favor substitution at positions C2, C4, and C6. Since the C4 position is already occupied by the chloro group, the primary sites for electrophilic attack are C2 and C6.

  • Position C6: This position is ortho to the powerful -OH director and para to the -OCH₃ director. This convergence of directing effects makes it a highly activated and probable site for substitution.

  • Position C2: This position is also ortho to the -OH and -OCH₃ groups. However, it is sterically hindered by the adjacent methoxy group at C3, which can reduce its reactivity compared to the more accessible C6 position.

Therefore, the C6 position is the predicted major site of electrophilic substitution , with the C2 position being a potential minor site.

Caption: Analysis of substituent directing effects on 4-Chloro-3-methoxyphenol.

General Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution reactions proceed via a two-step mechanism.[2] This process involves the initial attack by an electrophile to disrupt the ring's aromaticity, followed by the restoration of aromaticity.

  • Generation of the Electrophile (E⁺): The reaction begins with the formation of a potent electrophile, often facilitated by a catalyst.[8]

  • Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This rate-determining step forms a resonance-stabilized carbocation known as an arenium ion or sigma complex, temporarily breaking the ring's aromaticity.[2][9]

  • Deprotonation and Rearomatization: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion. The electrons from the C-H bond return to the π-system, restoring aromaticity and yielding the final substituted product.[9]

G General S_EAr Mechanism Workflow start Aromatic Substrate (4-Chloro-3-methoxyphenol) step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 electrophile Generation of Electrophile (E⁺) electrophile->step1 intermediate Arenium Ion Intermediate (Sigma Complex) step1->intermediate step2 Step 2: Deprotonation (Fast) intermediate->step2 product Substituted Product step2->product

Sources

experimental procedure for the O-alkylation of 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the process engineering for the O-alkylation of 4-Chloro-3-methoxyphenol (CAS: 18113-07-0). This substrate is a critical scaffold in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), including specific tyrosine kinase inhibitors and herbicide precursors.

While the Williamson ether synthesis is a textbook reaction, the specific electronic environment of the 4-chloro-3-methoxy substitution pattern requires tailored conditions to suppress C-alkylation and maximize yield. This guide presents two validated protocols: a Standard High-Fidelity Method (for discovery/gram-scale) and a Phase-Transfer Catalysis (PTC) Method (for process scale-up).

Reaction Design & Mechanistic Insight

Substrate Analysis
  • Acidity (pKa): The pKa of 4-Chloro-3-methoxyphenol is estimated at ~9.5–9.8 . The electron-withdrawing chlorine (inductive effect) slightly increases acidity compared to 3-methoxyphenol, while the methoxy group provides resonance stabilization.

  • Nucleophilicity: The resulting phenoxide ion is a bidentate nucleophile. While O-alkylation is kinetically favored, high temperatures or protic solvents can encourage thermodynamic C-alkylation.

  • Sterics: The ortho-methoxy group introduces mild steric hindrance, necessitating a solvent system that separates ion pairs to expose the phenoxide oxygen.

Solvent & Base Selection Matrix

The choice of solvent dictates the reaction rate and mechanism (SN2).

Solvent SystemBaseTemp (°C)RateComments
DMF (Anhydrous) K₂CO₃60–80FastRecommended. High dielectric constant dissociates the K-Phenoxide ion pair, accelerating SN2 attack.
Acetone K₂CO₃Reflux (56)ModerateGood for low-boiling electrophiles (e.g., MeI). Easier workup but slower kinetics.
Toluene/H₂O NaOH + TBAB85-100FastGreen/Scale-up. Uses Phase Transfer Catalysis (PTC) to shuttle phenoxide into organic phase.
THF NaH0–25Very FastUse only for unreactive electrophiles. Risk of over-reaction/side products.

Experimental Protocols

Protocol A: Standard High-Fidelity Method (K₂CO₃/DMF)

Best for: Discovery chemistry, high-value intermediates, and difficult electrophiles.

Reagents:
  • Substrate: 4-Chloro-3-methoxyphenol (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv) [e.g., Benzyl bromide, Methyl iodide]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 – 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)

Step-by-Step Procedure:
  • Activation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-methoxyphenol and DMF .

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes.

    • Observation: The solution may turn yellow/orange, indicating phenoxide formation.

  • Alkylation: Add the Alkyl Halide dropwise (if liquid) or portion-wise (if solid).

    • Exotherm Check: Minimal exotherm expected for bromides; watch temp for iodides.

  • Reaction: Heat the mixture to 60°C (for iodides/bromides) or 80°C (for chlorides). Monitor via TLC/HPLC.

    • Typical Time: 2–6 hours.[1]

  • Quench & Workup:

    • Cool to room temperature.[2]

    • Pour mixture into 5 volumes of ice-water . Stir vigorously.

    • Precipitation: If the product is solid, filter and wash with water (Yields often >90%).

    • Extraction: If oil, extract with Ethyl Acetate (3x). Wash organics with H₂O (2x) and Brine (1x) to remove DMF.

  • Purification: Dry over MgSO₄, concentrate. Recrystallize (EtOH/Heptane) or Flash Chromatography.

Protocol B: Phase-Transfer Catalysis (Green/Scale-Up)

Best for: Multi-gram to Kilo scale, avoiding high-boiling solvents like DMF.

Reagents:
  • Substrate: 4-Chloro-3-methoxyphenol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base: NaOH (30% aq. solution) (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (5 volumes)[3]

Step-by-Step Procedure:
  • Biphasic Setup: Charge flask with Toluene , 4-Chloro-3-methoxyphenol , and Alkyl Halide .

  • Catalyst Addition: Add TBAB . Stir to disperse.

  • Initiation: Add NaOH (aq) solution.

  • Reflux: Heat to mild reflux (~85-90°C) with vigorous stirring (critical for phase transfer).

  • Monitoring: Check conversion every 2 hours.

  • Workup: Stop agitation. Separate phases. Wash organic (Toluene) layer with water and dilute HCl (to remove unreacted phenol). Concentrate Toluene to obtain crude.

Visualization & Logic

Reaction Workflow (DOT Diagram)

The following diagram illustrates the decision logic and workflow for Protocol A.

G Start Start: 4-Chloro-3-methoxyphenol Dissolve Dissolve in DMF (Anhydrous) Start->Dissolve BaseAdd Add K2CO3 (1.5 eq) Stir 30 min @ RT Dissolve->BaseAdd Electrophile Add Alkyl Halide (1.1 eq) BaseAdd->Electrophile Heat Heat to 60°C Electrophile->Heat Check Check TLC/HPLC (Conversion > 98%?) Heat->Check Check->Heat No (Extend Time) Quench Pour into Ice Water Check->Quench Yes Solid Product Precipitates? (Filter & Wash) Quench->Solid Extract Extract: EtOAc/Brine Solid->Extract No (Oil) Final Final Product: 4-Chloro-3-methoxy-1-alkoxybenzene Solid->Final Yes (Solid) Extract->Final

Figure 1: Step-by-step workflow for the standard K₂CO₃/DMF alkylation protocol.

Troubleshooting Logic (DOT Diagram)

Diagnostic pathway for low yield or impurity formation.

G Issue Problem Detected LowConv Low Conversion Issue->LowConv SideProd Side Products Issue->SideProd CheckWater Check Solvent Water (Must be <0.1%) LowConv->CheckWater CheckTemp Reduce Temp (Prevent C-Alkylation) SideProd->CheckTemp CheckElim Electrophile Elimination? Use Primary Halide SideProd->CheckElim AddIodide Add KI (Finkelstein) Catalytic amount CheckWater->AddIodide Water OK

Figure 2: Troubleshooting decision tree for common alkylation failures.

References

  • PubChem. (2025).[4][5][6] 4-Chloro-3-methoxyphenol Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link][7][8][9][10]

  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

application of 4-Chloro-3-methoxyphenol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-3-methoxyphenol (CAS 18113-07-0) in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

4-Chloro-3-methoxyphenol (4-CMP) is a high-value, halogenated phenolic intermediate acting as a critical scaffold in the synthesis of next-generation biaryl ether herbicides and benzoylphenylurea insecticides .[1][2] Its structural uniqueness lies in the ortho-methoxy substituent relative to the chlorine atom, which provides steric bulk and electronic donation, enhancing the metabolic stability and lipophilicity of downstream active ingredients (AIs).[1]

Unlike simple chlorophenols, the 3-methoxy group in 4-CMP serves as a "metabolic handle," often modifying the degradation pathway of the final agrochemical in soil and plant systems.[1] This guide details the regioselective synthesis of 4-CMP and its downstream coupling protocols, emphasizing yield optimization and isomer control.

Part 2: Chemical Profile & Critical Properties[1]

PropertySpecification
IUPAC Name 4-Chloro-3-methoxyphenol
CAS Number 18113-07-0
Molecular Formula C₇H₇ClO₂
Molecular Weight 158.58 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 79–81 °C
Solubility Soluble in MeOH, DCM, Toluene; Sparingly soluble in water
pKa ~9.1 (Predicted) – Slightly more acidic than 3-methoxyphenol due to Cl-induction

Part 3: Upstream Synthesis – Regioselective Preparation

The primary challenge in synthesizing 4-CMP from 3-methoxyphenol (resorcinol monomethyl ether) is controlling regioselectivity.[1] The hydroxyl (-OH) and methoxy (-OMe) groups are both ortho/para directors.[1][3] The C4 position is electronically favored but sterically crowded.[1]

Protocol A: Controlled Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Rationale: Sulfuryl chloride allows for precise stoichiometry and temperature control compared to chlorine gas, minimizing over-chlorination to dichlorinated byproducts.[1]

Reagents:

  • Starting Material: 3-Methoxyphenol (1.0 eq)[2]

  • Reagent: Sulfuryl Chloride (1.05 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst: Diisopropylamine (0.01 eq) – Optional, to buffer HCl evolution[1]

Step-by-Step Methodology:

  • Dissolution: Charge a glass-lined reactor with 3-methoxyphenol and DCM (10 volumes). Cool the system to 0–5 °C .

  • Addition: Add SO₂Cl₂ dropwise over 60 minutes. Critical: Maintain internal temperature <10 °C to prevent chlorination at the C6 or C2 positions.[1]

  • Reaction: Stir at 5 °C for 2 hours, then warm to room temperature (20–25 °C) for 1 hour.

  • Quench: Slowly add water (5 volumes) to quench excess reagent.

  • Workup: Separate the organic layer.[1][4] Wash with saturated NaHCO₃ (to remove HCl) and brine.[1]

  • Purification: Crystallize from Hexane/Ethyl Acetate (9:1).

Quality Control Checkpoint:

  • Target: >98% purity by HPLC.

  • Impurity Watch: 2-Chloro-5-methoxyphenol (isomer) and 2,4-dichloro-5-methoxyphenol (over-chlorinated).[1][2]

Part 4: Downstream Application – Biaryl Ether Scaffold Construction

The most potent application of 4-CMP is in the synthesis of Biaryl Ether Herbicides (e.g., Pyridine-based ethers) via Nucleophilic Aromatic Substitution (SₙAr).[1]

Protocol B: SₙAr Coupling with Chlorinated Pyridines

This protocol demonstrates the coupling of 4-CMP with 2-chloro-3-(trifluoromethyl)pyridine to form a scaffold common in PDS (phytoene desaturase) inhibitor herbicides.[1]

Mechanism: The phenoxide ion of 4-CMP attacks the electron-deficient pyridine ring.[1]

Reagents:

  • Nucleophile: 4-Chloro-3-methoxyphenol (1.0 eq)[1][2]

  • Electrophile: 2-Chloro-3-(trifluoromethyl)pyridine (1.1 eq)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) – Micronized for surface area

  • Solvent: DMF or NMP (Polar aprotic is essential)

  • Catalyst: 18-Crown-6 (0.05 eq) – Phase transfer catalyst to accelerate rate[2]

Step-by-Step Methodology:

  • Deprotonation: In a reaction vessel, dissolve 4-CMP in DMF (5 volumes). Add K₂CO₃. Stir at 60 °C for 30 minutes to generate the potassium phenoxide salt. Observation: The slurry may darken slightly.[1]

  • Coupling: Add the electrophile (Pyridine derivative) in one portion.

  • Heating: Heat the mixture to 100–110 °C for 4–6 hours.

    • Note: Monitor by TLC or HPLC.[1] The reaction is complete when 4-CMP is <1%.[1]

  • Workup: Cool to 25 °C. Pour the mixture into ice water (20 volumes). The product usually precipitates.[1]

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate.[1]

  • Yield: Expected yield 85–92%.

Self-Validating Logic:

  • If the reaction stalls, add 0.1 eq of Cs₂CO₃ (Cesium effect) to boost solubility of the phenoxide.[1]

  • If hydrolysis of the pyridine occurs (formation of pyridone), ensure the solvent is strictly anhydrous.[1]

Part 5: Visualization of Synthesis Pathways

The following diagram illustrates the regioselectivity logic and the downstream coupling pathway.

G SM 3-Methoxyphenol (Starting Material) Isomer1 4-Chloro-3-methoxyphenol (Target: CAS 18113-07-0) Major Product SM->Isomer1 Regioselective Chlorination Isomer2 2-Chloro-5-methoxyphenol (Minor Impurity) SM->Isomer2 Steric Leakage Reagent SO2Cl2 (0-5°C, DCM) Reagent->SM OverChl 2,4-Dichloro Isomer (Over-reaction) Isomer1->OverChl Excess Reagent Product Biaryl Ether Scaffold (Agrochemical AI) Isomer1->Product Nucleophilic Attack Coupling SnAr Coupling (K2CO3, DMF, 110°C) Coupling->Product Pyridine 2-Chloro-3-(CF3)pyridine Pyridine->Product Electrophile

Caption: Figure 1. Synthesis pathway of 4-Chloro-3-methoxyphenol and its conversion to a biaryl ether scaffold via SnAr coupling.

Part 6: Analytical Standards & References

HPLC Method for Isomer Purity

To ensure the absence of the 2-chloro isomer (which can lead to inactive agrochemical analogs), use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Phenolic absorption).[1]

  • Retention Time: 4-CMP typically elutes after 3-methoxyphenol but before dichlorinated species.[1]

References
  • Chemical Identity: National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 27623, 4-Chloro-3-methoxyphenol. Retrieved from [Link][1][2]

  • Agrochemical Application: World Intellectual Property Organization.[1] (2018).[1][5] WO2018202524A1 - 2-{[2-(phenyloxymethyl)pyridin-5-yl]oxy}-ethanamin-derivatives and related compounds as pest-control agents.[1][2] Retrieved from

  • Synthesis Methodology: Patent CN102924285A.[1] Method for synthesizing 4-chloro-3-methoxyphenol. (Demonstrates chlorination protocols).

Sources

Application Notes and Protocols for 4-Chloro-3-methoxyphenol as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 4-Chloro-3-methoxyphenol in Analytical Excellence

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the bedrock of quantitative and qualitative analysis. The validity of these methods hinges on the use of highly characterized reference standards.[1][2] A reference standard is a highly purified compound used as a measurement base to confirm the identity, purity, quality, and potency of active pharmaceutical ingredients (APIs) and finished products.[2][3]

4-Chloro-3-methoxyphenol (CAS No. 18113-07-0) is a halogenated aromatic compound used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.[4] Its presence as a potential impurity or a related substance in manufacturing processes necessitates a well-defined analytical method for its detection and quantification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Chloro-3-methoxyphenol as a reference standard in both HPLC and GC methodologies. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical method validation and system suitability.[5][6]

Physicochemical Properties

A thorough understanding of the reference standard's properties is critical for its proper handling, storage, and use.

PropertyValueSource
Chemical Name 4-Chloro-3-methoxyphenol[4]
Synonyms p-Chloro-m-methoxyphenol[4]
CAS Number 18113-07-0[4]
Molecular Formula C₇H₇ClO₂[4][7]
Molecular Weight 158.58 g/mol [4]
Appearance Faint red or white crystalline powder/solid[4]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile)[4]
Safety and Handling Precautions

As a chlorinated phenolic compound, 4-Chloro-3-methoxyphenol requires careful handling to minimize exposure risks.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin irritation and may cause serious eye damage.[7] May also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[8] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Foundational Principle: The Reference Standard Workflow

The successful application of a reference standard begins with its meticulous preparation. The goal is to create accurate and homogenous solutions for calibration and system suitability checks. Any error introduced at this stage will directly compromise the accuracy of all subsequent measurements.[1]

cluster_prep Reference Standard Preparation RS High-Purity Reference Standard (4-Chloro-3-methoxyphenol) Weigh Accurately Weigh (Calibrated Analytical Balance) RS->Weigh Dissolve Quantitatively Transfer & Dissolve (Class A Volumetric Flask) Weigh->Dissolve Stock Primary Stock Solution (e.g., 1000 µg/mL) Dissolve->Stock Dilute Perform Serial Dilutions (Calibrated Pipettes) Stock->Dilute Working Working Standard Solutions (e.g., 0.1 - 10 µg/mL) Dilute->Working Cal Calibration Curve Points & SST Solution Working->Cal

Caption: Workflow for preparing stock and working standard solutions.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a primary technique for the analysis of non-volatile phenolic compounds.[10] This protocol outlines a reversed-phase HPLC method for the quantification of 4-Chloro-3-methoxyphenol.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. 4-Chloro-3-methoxyphenol, being moderately non-polar, will be retained on the column and can be detected using a UV detector, as the benzene ring is a strong chromophore.

Instrumentation and Materials
  • HPLC System: With a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

  • Reference Standard: High-purity 4-Chloro-3-methoxyphenol.

  • Labware: Calibrated analytical balance, Class A volumetric flasks, calibrated pipettes, amber vials.

Preparation of Solutions

Causality: The mobile phase composition is critical. Acetonitrile provides good peak shape for phenols, while a small amount of acid (phosphoric acid) suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Chloro-3-methoxyphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the Stock Standard Solution with the diluent.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase Gradient elution with A and BProvides efficient separation from other potential impurities.
Gradient 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% BA typical gradient for resolving phenolic compounds.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 280 nmPhenolic compounds exhibit strong absorbance around this wavelength.[11]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the chromatographic system's performance must be verified.[12] This ensures that the system is operating correctly and can produce reliable data.[13][14]

  • Procedure: Make five replicate injections of a mid-level working standard (e.g., 10 µg/mL).

  • Acceptance Criteria:

    • Precision (RSD): The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.[15]

    • Tailing Factor (T): The tailing factor for the 4-Chloro-3-methoxyphenol peak should be ≤ 2.0.[15]

    • Theoretical Plates (N): The column efficiency should be ≥ 2000 plates.

cluster_hplc HPLC Analysis & Validation Workflow prep Prepare Mobile Phase & Standards equil Equilibrate HPLC System prep->equil sst Perform System Suitability Test (SST) equil->sst pass Inject Blank, Standards, & Samples sst->pass Pass? Yes fail Troubleshoot System (Check Pump, Column, Detector) sst->fail Pass? No acq Acquire Chromatographic Data pass->acq fail->equil integ Integrate Peak Areas acq->integ calc Generate Calibration Curve & Calculate Results integ->calc report Report Final Concentration calc->report

Caption: HPLC analytical workflow incorporating a self-validating SST step.

Gas Chromatography (GC) Protocol

GC is highly effective for analyzing volatile and semi-volatile compounds. Phenols can be analyzed directly, but derivatization is often employed to improve peak shape and thermal stability.[16] This protocol uses an acetylation derivatization step.

Principle of the Method

The phenolic hydroxyl group of 4-Chloro-3-methoxyphenol is converted to an acetate ester using acetic anhydride. This derivatization blocks the polar -OH group, reducing peak tailing and improving chromatographic performance on common non-polar GC columns.[16] The derivatized analyte is then separated based on its boiling point and interaction with the stationary phase and detected by a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Instrumentation and Materials
  • GC System: With a split/splitless inlet, capillary column oven, and FID or MS detector.

  • Chromatographic Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Reagents: Hexane (GC grade), Pyridine (ACS grade), Acetic Anhydride (ACS grade).

  • Reference Standard: High-purity 4-Chloro-3-methoxyphenol.

  • Labware: Calibrated analytical balance, Class A volumetric flasks, calibrated pipettes, autosampler vials with inserts, heating block.

Derivatization and Standard Preparation

Expertise: Derivatization is a key step. Pyridine acts as a catalyst and acid scavenger for the acetylation reaction with acetic anhydride, driving the reaction to completion for accurate quantification.

  • Stock Standard Solution (1000 µg/mL in Hexane): Prepare as described in the HPLC section, using Hexane as the diluent.

  • Derivatization Procedure: a. Pipette 1.0 mL of a working standard solution into a vial. b. Add 100 µL of pyridine and 200 µL of acetic anhydride. c. Cap the vial tightly and heat at 60 °C for 20 minutes. d. Allow the vial to cool to room temperature. e. Add 1 mL of water and vortex for 1 minute to quench excess acetic anhydride. f. Allow the layers to separate. The upper hexane layer contains the derivatized analyte. g. Transfer the upper layer to an autosampler vial for injection.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in hexane and derivatize them using the procedure above.

Chromatographic Conditions

This method is adapted from established procedures for analyzing chlorophenols.[17]

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 minProvides good separation of derivatized phenols from solvent and other artifacts.
Detector FIDA universal detector for organic compounds.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
System Suitability Testing (SST)

Similar to HPLC, GC system performance must be verified.

  • Procedure: Make five replicate injections of a derivatized mid-level working standard.

  • Acceptance Criteria:

    • Precision (RSD): RSD of peak areas ≤ 2.0%.

    • Peak Shape: Visually inspect for symmetrical, Gaussian peaks.

References

  • LANXESS. 4-Chloro-3-methylphenol Product Safety Assessment. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 4-METHOXYPHENOL. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11099860, 4-Chloro-3-methoxyphenol. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1732, 4-Chloro-3-methylphenol. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69127, 4-Chloro-3-nitrophenol. Available at: [Link]

  • Scientific Laboratory Supplies. 4-Chloro-3-methylphenol, analytical standard. Available at: [Link]

  • Low, C. M., et al. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Available at: [Link]

  • Khatymov, R. V., et al. (2003). Phenol, chlorobenzene and chlorophenol isomers: Resonant states and dissociative electron attachment. ResearchGate. Available at: [Link]

  • Papoti, V. T., & Tsimogiannis, D. I. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Available at: [Link]

  • Barry, E. F., et al. (1974). Gas Chromatographic Analysis of Chlorophenol Mixtures. Analytical Chemistry. Available at: [Link]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]

  • McDowall, R. D. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Available at: [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Choosing Reference Standards for API or Impurity. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Available at: [Link]

  • Pop, A. I., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Institutes of Health (NIH). Available at: [Link]

  • Chromatography Forum. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • Google Patents. US3772394A - Separation of chlorophenols.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]

  • Google Patents. WO2018185559A1 - Separation of phenol isomer.
  • Pragolab. Trace analysis of chlorophenolics using triple quadrupole GC-MS. Available at: [Link]

  • U.S. Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]

  • Li, H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13081929, 3-Chloro-4-methoxyphenol. Available at: [Link]

  • Ali, A., et al. (2020). HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants. ResearchGate. Available at: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • ECA Academy. System Suitability for USP Chromatographic Methods. Available at: [Link]

  • Eurofins. The ABC's of Reference Standard Management. Available at: [Link]

  • Guo, L., & Lee, H. K. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Mitic, M., et al. (2013). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. Available at: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brasil. Available at: [Link]

  • PharmiWeb.com. (2023). The Importance of Impurity Standards in Pharmaceutical Development. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • ul-Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Waters Corporation. LCMS QC Reference Standard. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for higher yield and purity.

Section 1: Understanding the Core Synthesis and Its Challenges

The most prevalent laboratory and industrial synthesis of 4-Chloro-3-methoxyphenol involves the direct electrophilic chlorination of 3-methoxyphenol. While seemingly straightforward, this reaction is fraught with challenges, primarily concerning regioselectivity.

The starting material, 3-methoxyphenol, possesses two activating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). Both are ortho-, para-directing. This electronic configuration means that the incoming electrophile (Cl⁺) can attack multiple positions on the aromatic ring, leading to a mixture of isomers and polychlorinated byproducts. Low yields are often not a result of an incomplete reaction, but rather the formation of a difficult-to-separate product mixture where the desired isomer is only a minor component.

cluster_start Starting Material cluster_reagent Chlorinating Agent cluster_products Potential Products A 3-Methoxyphenol C 4-Chloro-3-methoxyphenol (Desired Product) A->C Para to -OH Ortho to -OCH₃ D 6-Chloro-3-methoxyphenol (Major Isomeric Byproduct) A->D Ortho to -OH Para to -OCH₃ E 2-Chloro-3-methoxyphenol (Minor Isomeric Byproduct) A->E Ortho to -OH Ortho to -OCH₃ (Sterically Hindered) B e.g., SO₂Cl₂ F 4,6-Dichloro-3-methoxyphenol (Polychlorination Byproduct) C->F Further Chlorination D->F Further Chlorination

Caption: Reaction pathways in the chlorination of 3-methoxyphenol.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

FAQs on Reaction Strategy

Question: Which chlorinating agent is best for this synthesis?

Answer: The choice of chlorinating agent is critical for controlling selectivity.

  • Chlorine Gas (Cl₂): Highly reactive and difficult to handle, often leading to over-chlorination and poor selectivity. Direct chlorination of phenols with chlorine can result in a mixture of mono-, di-, and even tri-chlorinated derivatives, alongside oxidation products[1].

  • Sulfuryl Chloride (SO₂Cl₂): This is the most commonly used reagent. It is easier to handle than chlorine gas and can offer better selectivity, especially when paired with a catalyst[2]. However, without a catalyst, it can still produce significant amounts of the undesired 6-chloro isomer and polychlorinated products[3].

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent. It can provide higher selectivity in some cases but may require longer reaction times or higher temperatures, and its "innate" selectivity without a specific catalyst may not be sufficient to favor the 4-chloro isomer significantly[4].

Question: Why is my crude product a dark, oily tar instead of a solid?

Answer: Phenols are highly susceptible to oxidation, which forms colored quinone-type impurities. This can be exacerbated by:

  • Harsh Reaction Conditions: High temperatures or overly aggressive chlorinating agents can promote oxidation.

  • Presence of Air (Oxygen): Performing the reaction open to the atmosphere can lead to oxidation.

  • Trace Metal Contaminants: Metal ions can catalyze oxidation pathways.

To mitigate this, ensure your glassware is scrupulously clean, use high-purity reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The formation of dark tars has been noted in similar phenolic syntheses, which can complicate workup and purification[5].

Troubleshooting Low Yield & Purity

Question: My yield of 4-Chloro-3-methoxyphenol is below 30%, and GC-MS analysis shows at least two other major isomers. How can I improve the regioselectivity?

Answer: This is the most common problem and stems from the competing directing effects of the -OH and -OCH₃ groups. The key is to control the electrophilicity of the chlorinating species and influence where it attacks the ring.

The most effective strategy is to use a catalyst system that favors para-chlorination. Research has shown that sulfur-containing catalysts, particularly in conjunction with a Lewis acid like aluminum chloride (AlCl₃) and sulfuryl chloride as the reagent, can dramatically improve the ratio of the desired para-isomer[2].

Causality: These sulfur compounds (e.g., dialkyl sulfides or poly(alkylene sulfide)s) form a complex with sulfuryl chloride. This complex is a bulkier and more selective chlorinating agent than SO₂Cl₂ alone. It preferentially attacks the less sterically hindered position, which is the C4 position (para to the hydroxyl group). This approach has been shown to produce quantitative yields with very high regioselectivity[2].

Catalyst SystemReagentTypical para/ortho RatioReference
NoneSO₂Cl₂Low (Varies, often < 2:1)[3]
AlCl₃ / DithiaalkaneSO₂Cl₂High (e.g., > 20:1)[2]
Zeolitestert-butyl hypochloriteModerate to High[2]

Question: My reaction stalls, leaving a large amount of unreacted 3-methoxyphenol. What is the cause?

Answer: Several factors could lead to an incomplete reaction:

  • Reagent Stoichiometry: Ensure you are using at least one full equivalent of the chlorinating agent. It's common to use a slight excess (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion.

  • Reagent Purity: Sulfuryl chloride can decompose over time, especially if exposed to moisture, yielding HCl and sulfuric acid. Use a freshly opened bottle or distill the reagent before use.

  • Temperature: While high temperatures can reduce selectivity, the reaction may be too slow at very low temperatures. For SO₂Cl₂, a common temperature range is 0°C to room temperature. A typical procedure for a related compound involves controlling the temperature between 30-50°C[3].

  • Insufficient Mixing: If the reaction is heterogeneous or viscous, poor stirring can lead to localized reagent depletion. Ensure vigorous mechanical stirring throughout the addition and reaction time.

Troubleshooting Workup & Purification

Question: I can't separate the 4-chloro and 6-chloro isomers by column chromatography. What should I do?

Answer: The isomers of chloro-3-methoxyphenol can be very close in polarity, making chromatographic separation challenging.

  • Optimize Chromatography: Use a high-performance silica gel and test various solvent systems with small polarity differences (e.g., hexane/ethyl acetate, toluene/ethyl acetate, or dichloromethane/hexane gradients).

  • Fractional Crystallization: This can be a powerful technique if one isomer is significantly more abundant or has a much lower solubility in a given solvent system. The boiling points of the 4-chloro and 6-chloro isomers of the related 3-cresol are very close, making distillation difficult, and the same principle applies here[3]. Experiment with different recrystallization solvents (e.g., petroleum ether, heptane/toluene mixtures).

  • Derivatization: As a last resort, you could derivatize the crude mixture (e.g., via acetylation of the phenol). The properties of the derivatives might be different enough to allow for easier separation, after which the protecting group can be removed.

Section 3: Experimental Protocols

Protocol 1: High-Selectivity Chlorination using a Catalyst System

This protocol is adapted from methodologies designed for the highly selective para-chlorination of phenols[2].

Materials:

  • 3-Methoxyphenol (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂, 1.05 eq), distilled

  • Aluminum Chloride (AlCl₃, 0.05 eq)

  • 5,18-Dithiadocosane (a long-chain dithiaalkane catalyst, 0.01 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 3-methoxyphenol, 5,18-dithiadocosane, and AlCl₃ in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Charge the dropping funnel with sulfuryl chloride dissolved in a small amount of anhydrous DCM.

  • Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Scope: Synthesis optimization, troubleshooting, and purification of 4-Chloro-3-methoxyphenol (4-CMP).

Introduction: The Regioselectivity Challenge

Synthesizing 4-Chloro-3-methoxyphenol (CAS: 16611-15-7) presents a classic problem in electrophilic aromatic substitution: managing the competing directing effects of two activating groups.[1] The substrate, 3-methoxyphenol (resorcinol monomethyl ether), contains a hydroxyl group at position 1 and a methoxy group at position 3.[1]

  • Hydroxyl (-OH): Strong activator, ortho/para director.[1]

  • Methoxy (-OMe): Strong activator, ortho/para director.[1]

The Conflict:

  • Position 4 (Target): Para to -OH, Ortho to -OMe.

  • Position 6 (Byproduct): Ortho to -OH, Para to -OMe.

  • Position 2 (Byproduct): Ortho to both (Sterically hindered but electronically active).

While the hydroxyl group is generally the more powerful director, the "para-to-OH" preference is not absolute.[1] Without strict control over reaction conditions (temperature, solvent, and reagent stoichiometry), the reaction yields a difficult-to-separate mixture of the 4-chloro and 6-chloro isomers, along with over-chlorinated species (2,4-dichloro).[1]

This guide focuses on the Sulfuryl Chloride (


)  route, which offers superior atom economy and handling compared to chlorine gas (

) or N-chlorosuccinimide (NCS) for scale-up applications.[1]

Module 1: Reaction Pathway & Causality[1]

To optimize the reaction, one must visualize the competitive pathways. The following diagram illustrates the electronic landscape and the critical bifurcation points.

ReactionPathway Start 3-Methoxyphenol (Substrate) TS_4 Transition State (Para to OH) Start->TS_4 Kinetic Control (Low Temp) TS_6 Transition State (Ortho to OH) Start->TS_6 Thermodynamic drift TS_2 TS_2 Start->TS_2 Steric hindrance SO2Cl2 Reagent: SO2Cl2 SO2Cl2->Start Prod_4 4-Chloro-3-methoxyphenol (Target: >85%) TS_4->Prod_4 Prod_6 6-Chloro-3-methoxyphenol (Major Impurity) TS_6->Prod_6 Over_Cl 2,4-Dichloro-5-methoxyphenol (Over-chlorination) Prod_4->Over_Cl Excess SO2Cl2 High Temp Prod_6->Over_Cl Prod_2 2-Chloro isomer (Minor Impurity)

Figure 1: Reaction pathway showing the competition between the 4-chloro and 6-chloro isomers.[1]

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am seeing high levels of the 6-chloro isomer (10-15%).[1] How do I shift selectivity toward the 4-chloro target?

Root Cause: The 6-position is activated by the para-methoxy group.[1] While -OH is a stronger director, elevated temperatures or polar protic solvents can stabilize the transition state leading to the 6-isomer.[1]

Corrective Action:

  • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during addition. The 4-position (para to -OH) is kinetically favored.[1] Higher temperatures (>20°C) increase the energy available to overcome the barrier for 6-substitution.[1]

  • Solvent Selection: Switch to a non-polar solvent like Toluene or Dichloromethane (DCM) .[1]

    • Mechanism:[1][2][3][4][5][6] Non-polar solvents promote a tighter ion pair between the chlorinating species and the phenoxide/phenol, enhancing the directing effect of the hydroxyl group via hydrogen bonding with the reagent.

  • Reagent Dosing: Use a slight deficit of

    
     (0.95 eq) initially to consume the starting material most reactive at the 4-position.[1]
    
Q2: The reaction mixture contains significant amounts of 2,4-dichloro byproduct. How can I prevent over-chlorination?

Root Cause: The product (4-Chloro-3-methoxyphenol) is still activated and can react further.[1] This often happens if the local concentration of the chlorinating agent is too high (poor mixing) or if the stoichiometry is excessive.

Corrective Action:

  • Dilution: Increase the solvent volume (e.g., from 5V to 10V).

  • Addition Rate: Add

    
    dropwise  over 2–3 hours. Do not dump the reagent.
    
  • Quenching: Monitor the reaction by HPLC/GC. Quench immediately when the starting material drops below 2-3%.[1] Do not chase the last 1% of conversion, as the rate of over-chlorination increases disproportionately at the end.

Q3: My product is colored (pink/red) and has a lower melting point than literature values (MP: ~43-46°C).

Root Cause: Phenols are prone to oxidation, forming quinones (pink/red) which act as impurities.[1]

Corrective Action:

  • Inert Atmosphere: Run the entire reaction under a nitrogen or argon blanket.

  • Acid Wash: Ensure thorough washing of the organic layer with water/brine to remove residual

    
     and HCl.[1]
    
  • Recrystallization: Purify the crude solid using Petroleum Ether or a Hexane/Toluene (9:1) mixture.[1] Dissolve at 40-50°C and cool slowly to 0°C. The 4-chloro isomer crystallizes well, while the 6-chloro isomer and quinones often remain in the mother liquor.[1]

Module 3: Standardized Experimental Protocol

Objective: Synthesis of 4-Chloro-3-methoxyphenol (100g scale).

Reagents & Materials:
  • 3-Methoxyphenol (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (1.05 eq)[1]
    
  • Toluene (Solvent, 5-8 volumes)[1]

  • Nitrogen gas supply[7]

Step-by-Step Procedure:
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a scrubber (NaOH solution) to neutralize

    
     and HCl gases.
    
  • Charging: Add 3-methoxyphenol (100 g) and Toluene (600 mL) to the flask.

  • Cooling: Purge the system with nitrogen. Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Charge Sulfuryl Chloride (114 g) into the addition funnel.

    • Critical Step: Add the

      
       dropwise over 120 minutes . Ensure the internal temperature does not exceed 10°C .
      
  • Reaction: After addition, allow the mixture to stir at 5–10°C for 1 hour, then slowly warm to room temperature (20–25°C) over 2 hours.

    • Checkpoint: Sample for HPLC/GC.[1] Target: Starting material < 2%, Dichloro impurity < 5%.[1]

  • Workup:

    • Pour the reaction mixture into ice water (500 mL).

    • Separate the organic layer.[5][7][8][9]

    • Wash the organic layer with water (2 x 300 mL) followed by saturated brine (300 mL).[1]

    • Dry over anhydrous

      
      .[1][7]
      
  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) at < 50°C to obtain the crude solid.

  • Purification: Recrystallize from Petroleum Ether (60-90 fraction).

    • Heat to dissolve, cool slowly to 0°C.[1]

    • Filter and dry in a vacuum oven at 30°C.

Expected Yield: 80–85% Purity: >98% (HPLC)[1]

Module 4: Quantitative Data & Specifications

ParameterOptimal RangeImpact of Deviation
Temperature 0°C – 5°C>10°C increases 6-chloro isomer; < -10°C slows reaction significantly.[1]
Stoichiometry (

)
1.00 – 1.05 eq>1.1 eq causes rapid formation of 2,4-dichloro-5-methoxyphenol.[1]
Addition Time 2 – 3 HoursFast addition causes local hotspots and over-chlorination.[1]
Solvent Toluene / DCMPolar solvents (e.g., DMF) alter regioselectivity unfavorably.[1]

Module 5: Workflow Visualization

The following flowchart guides the operator through the decision-making process during the reaction.

OptimizationFlow Start Start Reaction (T=0°C) Check1 HPLC Check (t=2h) Start->Check1 SM_High SM > 5% Check1->SM_High Incomplete SM_Low SM < 2% Check1->SM_Low Complete Add_More Add 0.05 eq SO2Cl2 Wait 30 min SM_High->Add_More Check_Impurities Check Impurity Profile SM_Low->Check_Impurities Add_More->Check1 Route_A 6-Chloro > 10% Check_Impurities->Route_A Route_B Dichloro > 5% Check_Impurities->Route_B Route_C Profile OK Check_Impurities->Route_C Action_A Recrystallize repeatedly (Yield loss expected) Route_A->Action_A Action_B Quench immediately. Distillation required. Route_B->Action_B Action_C Standard Workup Route_C->Action_C

Figure 2: Decision tree for reaction monitoring and corrective actions.

References

  • Synthesis method of 4-chloro-3-cresol and system thereof . (Patent CN103772153A).[1] Google Patents.[1] Retrieved from

    • Note: This patent describes the analogous chlorination of m-cresol using sulfuryl chloride, establishing the baseline conditions for 3-substituted phenols.[1][4]

  • Regiospecific Chlorination of Aromatic Substrates using Donor-Acceptor and Hydrogen Bonding Interactions . RSC Chem. Comm., 1980.[1][2] Retrieved from [Link]

    • Note: Discusses the regioselectivity challenges in chlorinating methoxyphenols and the directing effects of substituents.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols . MDPI. Retrieved from [Link][1][3][4][5][8][10]

    • Note: Provides a comprehensive review of chlorination methodologies and c
  • Synthesis of 4-Methoxyphenol . Rhodium.ws.[1] Retrieved from [Link][1]

    • Note: Provides context on the handling and properties of methoxyphenol deriv

Sources

Technical Support Center: Purification of 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying this compound. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our aim is to equip you with the knowledge to troubleshoot purification issues effectively, ensuring the integrity of your research and development processes.

Purification Strategy Overview

The purification of 4-Chloro-3-methoxyphenol, like many substituted phenols, requires a systematic approach to remove impurities that can arise from its synthesis. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity of the product. Below is a logical workflow to guide your purification strategy.

Purification_Workflow start Crude 4-Chloro-3-methoxyphenol prelim_analysis Preliminary Analysis (TLC, GC, NMR) start->prelim_analysis decision_impurity Identify Impurities (Starting materials, isomers, by-products, color) prelim_analysis->decision_impurity color_issue Discoloration Issue? decision_impurity->color_issue activated_carbon Activated Carbon Treatment color_issue->activated_carbon Yes impurity_type Nature of Impurity? color_issue->impurity_type No activated_carbon->impurity_type non_acidic Non-Acidic Impurities impurity_type->non_acidic Non-acidic isomers Isomeric Impurities impurity_type->isomers Isomers starting_material Unreacted Starting Material impurity_type->starting_material Starting Material acid_base_extraction Acid-Base Extraction non_acidic->acid_base_extraction chromatography Column Chromatography isomers->chromatography recrystallization Recrystallization starting_material->recrystallization acid_base_extraction->recrystallization chromatography->recrystallization distillation Vacuum Distillation recrystallization->distillation If applicable final_purity_check Purity Analysis (GC, HPLC, NMR, MP) recrystallization->final_purity_check distillation->final_purity_check final_purity_check->recrystallization Purity < 99% pure_product Pure 4-Chloro-3-methoxyphenol final_purity_check->pure_product Purity ≥ 99%

Caption: A general workflow for the purification of 4-Chloro-3-methoxyphenol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Chloro-3-methoxyphenol.

Problem 1: My solid 4-Chloro-3-methoxyphenol is discolored (pink, yellow, or brown).

Question: I have synthesized or purchased 4-Chloro-3-methoxyphenol, and it has a noticeable color instead of being off-white. What causes this, and how can I remove the color?

Answer:

Causality: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air, light, and trace metal ions. The discoloration you are observing is likely due to the presence of quinone-type oxidation products.

Solution: A common and effective method to remove colored impurities is treatment with activated carbon.

Step-by-Step Protocol for Decolorization:

  • Dissolution: Dissolve the crude 4-Chloro-3-methoxyphenol in a suitable hot solvent. A good starting point is a solvent in which the compound is highly soluble when hot and sparingly soluble when cold, such as a mixture of ethanol and water or toluene.

  • Activated Carbon Addition: To the hot solution, add a small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Heating: Gently heat the mixture at reflux for 10-15 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified, colorless crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Problem 2: After purification, I still have isomeric impurities present.

Question: My NMR/GC analysis shows the presence of other chlorinated methoxyphenol isomers. How can I separate these?

Answer:

Causality: The synthesis of 4-Chloro-3-methoxyphenol, for instance by chlorination of 3-methoxyphenol, can lead to the formation of positional isomers (e.g., 2-chloro-3-methoxyphenol and 6-chloro-3-methoxyphenol). These isomers often have very similar physical properties, making separation by simple recrystallization challenging.

Solution: Flash column chromatography is the most effective technique for separating closely related isomers.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase: Pack a glass column with silica gel (60-200 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica with the adsorbed sample onto the top of the column.

  • Mobile Phase (Eluent): A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the spots corresponding to the desired product and the impurities. A typical starting ratio could be 9:1 or 8:2 (hexane:ethyl acetate).

  • Elution: Run the column by passing the eluent through it and collect fractions. Monitor the separation by TLC.

  • Fraction Analysis: Combine the fractions containing the pure desired isomer (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Purification: The resulting solid can be further purified by recrystallization if necessary.

Chromatography_Setup cluster_0 Column Chromatography Setup cluster_1 Silica Gel eluent Eluent (e.g., Hexane/Ethyl Acetate) column Silica Gel Column eluent->column Gravity or Pressure sample Sample loaded on Silica fractions Collected Fractions column->fractions Elution p1 p2 p3 p4 p5

Caption: A simplified diagram of a column chromatography setup.

Problem 3: My product is an oil and will not crystallize.

Question: After removing the solvent, my 4-Chloro-3-methoxyphenol remains as a persistent oil. How can I induce crystallization?

Answer:

Causality: The presence of impurities can lower the melting point of a compound and inhibit crystallization, resulting in an oil. 4-Chloro-3-methoxyphenol has a reported melting point of 79-80°C[1], so it should be a solid at room temperature if pure.

Solutions:

  • Purity Check: First, ensure the oil is indeed your product and assess its purity by TLC or NMR. If significant impurities are present, another purification step (like chromatography) may be necessary before attempting crystallization again.

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or diethyl ether). Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or pentane) dropwise with vigorous stirring until the solution becomes persistently cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to stand undisturbed.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure 4-Chloro-3-methoxyphenol, add it to the supersaturated solution to induce crystallization.

  • Low Temperature: Cool the solution in an ice bath or freezer. Be patient, as crystallization can sometimes be slow.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 4-Chloro-3-methoxyphenol?

A1: The ideal recrystallization solvent is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures. For a polar, aromatic compound like 4-Chloro-3-methoxyphenol, good starting points for solvent screening include:

  • Mixed Solvents: Ethanol/water, acetone/hexane, or ethyl acetate/hexane. Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Single Solvents: Toluene or a higher-boiling alcohol like isopropanol might also be effective.

Q2: Can I use vacuum distillation to purify 4-Chloro-3-methoxyphenol?

A2: Yes, vacuum distillation can be an excellent method, especially for removing non-volatile impurities or if you are working on a larger scale. The reported boiling point is 141-150°C at 18 Torr[1]. Distillation under vacuum helps to prevent thermal decomposition, which can be a concern for phenols at their atmospheric boiling points[2].

Q3: How should I store purified 4-Chloro-3-methoxyphenol?

A3: To prevent oxidation and discoloration, store the purified solid in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

Q4: What are the main safety precautions when handling 4-Chloro-3-methoxyphenol?

A4: Based on GHS classifications, 4-Chloro-3-methoxyphenol is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage, and may cause respiratory irritation[3]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
Causes skin irritationSkin Corrosion/Irritation (Category 2)
Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
May cause respiratory irritationSpecific target organ toxicity (single exposure)

Data sourced from PubChem CID 11099860[3].

References

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • Google Patents. (2012). Synthesis method of 4-chloro-3,5-dimethylphenol and system thereof.
  • NileRed. (2016, October 19). Cleaning Dirty Phenol. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxyphenol. Retrieved from [Link]

  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-203.
  • PubChem. (n.d.). 4-Chloro-3-methoxyphenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Lee, S., et al. (2003). Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. Bulletin of the Korean Chemical Society, 24(5), 633-636.

Sources

side reactions to avoid during the synthesis of 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic routes.

I. Overview of Synthetic Strategies & Key Challenge Areas

The synthesis of 4-Chloro-3-methoxyphenol typically proceeds via two main pathways:

  • Direct Chlorination of 3-Methoxyphenol (Guaiacol): This is a common and direct approach. However, it is often plagued by a lack of regioselectivity, leading to the formation of isomeric and polychlorinated byproducts.

  • Multi-step Synthesis from Precursors like Vanillin: These routes offer better control over the final product's substitution pattern but involve more synthetic steps, each with its own potential for side reactions.[1]

This guide will focus on troubleshooting the side reactions inherent in these pathways. We will delve into the mechanistic reasons behind these undesired transformations and provide actionable protocols to mitigate them.

II. Troubleshooting Guide & FAQs: Chlorination of 3-Methoxyphenol

Direct chlorination is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing and activating, making the aromatic ring highly susceptible to electrophilic attack.[2] This high reactivity is a double-edged sword, leading to several potential side reactions.

FAQ 1: "My reaction is producing a mixture of chlorinated isomers, primarily 2-chloro- and 6-chloro-3-methoxyphenol, in addition to my desired 4-chloro product. How can I improve the regioselectivity?"

Root Cause Analysis: The hydroxyl and methoxy groups activate the positions ortho and para to themselves. In 3-methoxyphenol, the 2, 4, and 6 positions are all activated. Steric hindrance from the methoxy group can slightly disfavor the 2-position, but a mixture is often unavoidable with standard chlorinating agents like sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2).[3]

Mitigation Strategies:

  • Choice of Chlorinating Agent: The choice of chlorinating agent is critical for controlling regioselectivity. Milder and bulkier chlorinating agents can favor the less sterically hindered para position.

    • N-Chlorosuccinimide (NCS): NCS is a milder source of electrophilic chlorine and can provide better para-selectivity, especially when used with a catalytic amount of a Lewis acid or a protic acid.

    • Sulfuryl Chloride (SO2Cl2) with a Catalyst: While SO2Cl2 can be aggressive, its selectivity can be tuned. Using a Lewis acid catalyst like AlCl3 in conjunction with a bulky co-catalyst can enhance para-selectivity.[4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., -10 to 0 °C) can increase the kinetic preference for the para-isomer.

    • Solvent: The choice of solvent can influence the solvation of the electrophile and the substrate, thereby affecting regioselectivity. Apolar solvents are often preferred.

Experimental Protocol for Improved Para-Selectivity:

  • Dissolve 3-methoxyphenol in a suitable anhydrous, apolar solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a Lewis acid (e.g., AlCl3, 0.1 eq.).

  • Slowly add a solution of N-Chlorosuccinimide (1.05 eq.) in the same solvent dropwise over 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a dilute aqueous solution of sodium thiosulfate, followed by a standard aqueous workup.

FAQ 2: "I am observing the formation of di- and tri-chlorinated byproducts. How can I prevent this over-chlorination?"

Root Cause Analysis: The initial chlorination product, 4-Chloro-3-methoxyphenol, is still an activated aromatic ring and can undergo further electrophilic substitution to yield polychlorinated species.[5] This is particularly problematic if the chlorinating agent is used in excess or if the reaction conditions are too harsh.

Mitigation Strategies:

  • Stoichiometric Control: Precise control over the stoichiometry of the chlorinating agent is crucial. Use of a slight excess (1.0-1.1 equivalents) is often sufficient.

  • Slow Addition: Adding the chlorinating agent slowly and at a low temperature allows for better control of the reaction and minimizes localized areas of high concentration that can lead to over-chlorination.

  • Monitoring: Careful monitoring of the reaction by TLC or GC-MS is essential to stop the reaction as soon as the starting material is consumed.

Quantitative Data Summary: Impact of Reaction Parameters on Selectivity

ParameterConditionPredominant Product(s)Reference
Chlorinating Agent SO2Cl2 (neat)Mixture of 2-, 4-, 6-chloro and di-chloro isomers[5]
N-ChlorosuccinimideIncreased 4-chloro isomer[6]
Temperature Room TemperatureIncreased polychlorination[5]
0 °C or belowHigher mono- to poly-chlorinated ratioN/A
Catalyst NonePoor regioselectivityN/A
Lewis Acid (e.g., AlCl3)Can enhance para-selectivity with appropriate co-catalyst[4]

Logical Relationship Diagram: Chlorination Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Methoxyphenol 3-Methoxyphenol 4-Chloro-3-methoxyphenol 4-Chloro-3-methoxyphenol 3-Methoxyphenol->4-Chloro-3-methoxyphenol + Cl+ (para attack) Isomeric Byproducts Isomeric Byproducts 3-Methoxyphenol->Isomeric Byproducts + Cl+ (ortho attack) Polychlorinated Byproducts Polychlorinated Byproducts 4-Chloro-3-methoxyphenol->Polychlorinated Byproducts + Excess Cl+ Isomeric Byproducts->Polychlorinated Byproducts + Excess Cl+ G cluster_main Desired Demethylation cluster_side Side Reactions Aryl Methyl Ether Aryl Methyl Ether Phenol Phenol Aryl Methyl Ether->Phenol + BBr3 (controlled) Polymerization Polymerization Aryl Methyl Ether->Polymerization + Harsh Conditions Decomposition Decomposition Phenol->Decomposition + Excess Reagent/High Temp

Caption: Potential side reactions during aryl methyl ether cleavage.

IV. General Laboratory Best Practices to Avoid Side Reactions

  • Inert Atmosphere: Many of the reagents used in these syntheses are sensitive to moisture and air. Conducting reactions under an inert atmosphere (nitrogen or argon) is crucial.

  • Anhydrous Solvents: The use of dry solvents is essential, especially when working with Lewis acids like AlCl3 and BBr3.

  • Temperature Control: Maintaining the optimal reaction temperature is key to controlling reaction rates and minimizing side reactions.

  • Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing impurities that could catalyze unwanted side reactions.

By understanding the underlying chemistry and carefully controlling the reaction parameters, the formation of side products during the synthesis of 4-Chloro-3-methoxyphenol can be significantly minimized.

V. References

  • Ataman Kimya. (n.d.). VANILLIN. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, July 31). Ortho vs para alkylation of chlorobenzene. Retrieved from [Link]

  • Elkhateeb, A., Alshehri, A. S., Kirsch, G., & Abdel-Hafez, S. H. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 481-486. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol. Retrieved from

  • Google Patents. (n.d.). CN115925524A - Method for preparing vanillin from 4-methyl guaiacol. Retrieved from

  • Le-Hoang, M., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(15), 8436-8445. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Reddit. (n.d.). Demethylation of an aryl methoxy group. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... Retrieved from [Link]

  • Scientific Update. (2017, January 17). Regioselective Chlorination of Phenols. Retrieved from [Link]

  • Singh, S., & Sharma, A. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Trade Science Inc. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • . (2024, January 15). O-Demethylation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and detailed protocols for removing colored impurities from 4-Chloro-3-methoxyphenol. The methodologies are grounded in established chemical principles to ensure both efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 4-Chloro-3-methoxyphenol discolored? It should be a white or off-white solid.

The discoloration of phenolic compounds, including 4-Chloro-3-methoxyphenol, is almost invariably due to the formation of oxidation products.[1][2] Phenols are highly susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, heat, or trace metal contaminants.[1]

The Core Mechanism: Oxidation to Quinones

The primary pathway for color formation involves the oxidation of the phenol's hydroxyl group. This process generates phenoxyl radicals, which can then be converted into highly conjugated, and therefore colored, species such as substituted p-benzoquinones.[3][4][5] These quinones are often yellow, red, or brown. Further reactions can lead to the formation of higher molecular weight, dark-colored polymeric materials.[1] The methoxy group on the aromatic ring can influence the rate and pathway of this oxidation process.[6][7]

Caption: Oxidation of 4-Chloro-3-methoxyphenol to colored quinone impurities.

Troubleshooting and Purification Workflow

Navigating the purification of 4-Chloro-3-methoxyphenol depends on the severity of the discoloration and the desired final purity. This workflow provides a logical progression from simple, high-yield methods to more rigorous techniques for achieving analytical-grade purity.

PurificationWorkflow start Crude 4-Chloro-3-methoxyphenol assess_color Assess Level of Discoloration start->assess_color recrystallization Protocol 1: Recrystallization assess_color->recrystallization Slight Tint (Yellow, Tan, Pink) activated_carbon Protocol 2: Activated Carbon Treatment assess_color->activated_carbon Significant Color (Brown, Red, Dark) check_purity Analyze Purity & Color (TLC, NMR, Visual) recrystallization->check_purity activated_carbon->recrystallization Proceed to crystallize column_chrom Protocol 3: Flash Column Chromatography success Pure, Colorless Product column_chrom->success check_purity->success Pass failure Impure / Still Colored check_purity->failure Fail failure->column_chrom For Highest Purity

Caption: Decision workflow for purifying 4-Chloro-3-methoxyphenol.

Purification Protocols in Detail

Q2: My product has a slight tint. What is the most straightforward purification method?

For minor discoloration, a simple recrystallization is the most efficient first step. This technique leverages differences in solubility between your target compound and the impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

  • Solvent Selection: Using a small test sample (~50 mg), identify a suitable solvent or solvent system from Table 1. The ideal solvent should fully dissolve the compound at its boiling point and allow for the formation of well-defined crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude 4-Chloro-3-methoxyphenol to completely dissolve it. Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional but Recommended): If there are any insoluble particulates, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, large crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum.

Table 1: Recommended Solvents for Recrystallization of Substituted Phenols

Solvent/System Rationale & Comments Reference
Toluene / Hexanes Toluene is effective for dissolving aromatic compounds. Adding hexanes as an anti-solvent can effectively induce crystallization. Xylene has also been noted as effective for similar compounds. [8]
Water For phenolic compounds with sufficient polarity, water can be an excellent, green solvent. Recrystallization from water often yields a very pure product. [9]
Ethanol / Water A versatile polar solvent system. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of ethanol to clarify and cool. [10]

| Petroleum Ether | A non-polar solvent suitable for phenols that are less polar. It's effective at excluding more polar, colored impurities. |[11] |

Q3: Recrystallization didn't work or failed to remove all the color. What's next?

When dealing with significant color or when recrystallization alone is insufficient, treatment with activated carbon is the standard method for adsorbing colored impurities.[12] Activated carbon has a high surface area with a micro-porous structure that is highly effective at trapping large, conjugated molecules like quinones and polymers, while having less affinity for smaller molecules like your product.[13][14][15]

  • Dissolution: Dissolve the impure 4-Chloro-3-methoxyphenol in an appropriate solvent (see Table 1) at room temperature or with gentle heating. Use a solvent in which the product is highly soluble.

  • Carbon Addition: Add a small amount of decolorizing activated carbon to the solution. A general starting point is 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of product). Caution: Add carbon to a slightly cooled solution to avoid violent boiling.

  • Heating: Gently heat the mixture to a boil for 5-15 minutes. This increases the rate of adsorption. Avoid prolonged boiling, which could lead to adsorption of the desired product.

  • Hot Filtration: While hot, filter the mixture through a fluted filter paper or a celite pad in a heated funnel to remove the activated carbon. This step is critical and must be performed quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Proceed with the filtrate as you would for a standard recrystallization (Protocol 1, Step 4 onwards).

Q4: I need to achieve the highest possible purity (>99.5%) for my drug development program. What is the best method?

For removing both colored and structurally similar colorless impurities, flash column chromatography is the most powerful technique.[16] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).

  • Stationary Phase Selection: Silica gel is the standard choice for moderately polar compounds like phenols.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The goal is to find a system that gives your product an Rf value of ~0.3. Good starting points are mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For phenols that streak on silica, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape. Toluene-based systems can also offer excellent separation for aromatic compounds.[17]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Run the column by applying pressure (air or nitrogen) and collect fractions. Monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Table 2: Suggested Mobile Phase Systems for Phenol Chromatography

System Polarity Comments Reference
Hexanes / Ethyl Acetate Low to Medium A standard, versatile system. Start with 5-10% ethyl acetate and increase polarity as needed. [18]
Dichloromethane / Methanol Medium to High Effective for more polar phenols. A 5% MeOH in DCM is a good starting point for polar compounds. [17]

| Toluene / Ethyl Acetate | Low to Medium | Can provide unique selectivity for aromatic compounds and improve separation compared to alkane-based systems. |[17] |

References

  • Synthesis of 4-Methoxyphenol . (n.d.). Rhodium Drug Synthesis Archive. Retrieved from [Link]

  • CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof. (n.d.). Google Patents.
  • US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst. (n.d.). Google Patents.
  • 4-methoxyphenol purification . (2006). Sciencemadness Discussion Board. Retrieved from [Link]

  • Interesting route to 4-methoxyphenol . (2022). Sciencemadness Discussion Board. Retrieved from [Link]

  • How can I remove color from my reaction product? . (2023). Biotage. Retrieved from [Link]

  • Preparation of 4-methoxyphenol . (n.d.). PrepChem.com. Retrieved from [Link]

  • Mijangos, F., et al. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent . Industrial & Engineering Chemistry Research, 45(23), 7913–7920. Available at: [Link]

  • Mijangos, F., et al. (2006). Changes in solution color during phenol oxidation by Fenton reagent . Environmental Science & Technology, 40(18), 5538-43. Available at: [Link]

  • 4-Chloro-3-methoxyphenol . (n.d.). PubChem. Retrieved from [Link]

  • Column chromatography of phenolics? . (2013). ResearchGate. Retrieved from [Link]

  • Activated Carbon | Water Purification Technology . (n.d.). ELGA LabWater. Retrieved from [Link]

  • US8013191B2 - Method for removing impurities from phenol. (n.d.). Google Patents.
  • Phenol having a reddish Brown color? . (2017). ResearchGate. Retrieved from [Link]

  • Trouble with Column Chromatography of phenolic compounds . (n.d.). Reddit. Retrieved from [Link]

  • Hindered phenols sometimes show colour formation and darkening on storage... . (2014). ResearchGate. Retrieved from [Link]

  • Gonzalez, L. A., et al. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols . Environmental Science & Technology, 51(19), 11058-11067. Available at: [Link]

  • Decolorization Protocol . (n.d.). Creative Bioarray. Retrieved from [Link]

  • Activated carbon . (n.d.). Wikipedia. Retrieved from [Link]

  • Nitration of Phenol and Purification by Column Chromatography . (n.d.). Course Hero. Retrieved from [Link]

  • Canonica, S., et al. (1997). Enhanced oxidation of methoxy phenols at micromolar concentration photosensitized by dissolved natural organic material . Chemosphere, 35(1-2), 269-278. Available at: [Link]

  • 17.10: Reactions of Phenols . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Hydroxy-3-methoxybenzaldehyde . (n.d.). ChemBK. Retrieved from [Link]

  • The Science Behind Activated Carbon: How It Works and Why It's Effective . (2024). CPL Activated Carbons. Retrieved from [Link]

  • Nagels, L., et al. (1979). Column chromatography of plant polyphenols on weak anion exchangers . Archives Internationales de Physiologie et de Biochimie, 87(3), 585-91. Available at: [Link]

  • US2744938A - Removal of color impurities from organic compounds. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • 4-Chloro-3-methylphenol . (n.d.). PubChem. Retrieved from [Link]

  • US4504364A - Phenol purification. (n.d.). Google Patents.
  • An Evaluation of Activated Carbon for Drinking Water Treatment . (1981). National Academies Press. Available at: [Link]

  • 4-Methoxyphenol . (n.d.). PubChem. Retrieved from [Link]

  • Musso, H., et al. (1967). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution . Journal of the Chemical Society C: Organic, 1967, 1578-1584. Available at: [Link]

  • A Deep Dive into the Effectiveness of Activated Carbon Filters . (2024). Puragen. Retrieved from [Link]

Sources

preventing degradation of 4-Chloro-3-methoxyphenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 4-Chloro-3-methoxyphenol (CAS 18113-07-0) Role: Senior Application Scientist Context: Technical Support Center[1]

Welcome to the Technical Support Center. This guide addresses the specific stability challenges of 4-Chloro-3-methoxyphenol (CAS: 18113-07-0). Unlike generic phenol handling, this protocol accounts for the competing electronic effects of the meta-methoxy and para-chloro substituents, which dictate its unique degradation pathways under acidic and basic conditions.

Chemical Profile & Critical Parameters[2][3][4][5]

Before troubleshooting, verify your compound's specific physicochemical properties. The pKa is the most critical parameter for stability control.[2]

ParameterValueTechnical Note
Compound 4-Chloro-3-methoxyphenolNot to be confused with 4-Chloro-3-methylphenol (PCMC).[1]
CAS Number 18113-07-0Use this for all database searches.[1][3]
pKa (Predicted) ~9.14 ± 0.18More acidic than phenol (9.[1][2]98) due to electron-withdrawing Cl and OMe (inductive).[1]
Acid Sensitivity High (Ether Cleavage)Susceptible to demethylation in strong mineral acids.[1][2]
Base Sensitivity High (Oxidative Coupling)Rapidly forms quinones/dimers in aerobic basic solutions.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: Discoloration in Basic Media

Q: I dissolved the compound in 0.1 M NaOH, and the solution turned from colorless to pink/brown within minutes. Is my compound degrading?

A: Yes, this is oxidative degradation. In basic media (pH > pKa ~9.1), 4-Chloro-3-methoxyphenol exists primarily as the phenoxide anion .[1] This electron-rich species is highly susceptible to oxidation by dissolved atmospheric oxygen.[1][3]

  • Mechanism: The phenoxide radical undergoes single-electron transfer (SET) to generate semiquinone radicals, which couple to form colored dimers or oxidize further into ortho-quinones (red/brown pigments).[1][3]

  • Immediate Fix: Acidify the solution immediately to pH < 6 to reprotonate the phenol, which halts the oxidation.[2]

  • Prevention: All basic solutions must be sparged with Argon/Nitrogen for 15 minutes before adding the compound.[2] Add a reducing agent like Sodium Metabisulfite (0.1% w/v) if compatible with your downstream application.[2]

Issue 2: Impurity Formation in Acidic Workups

Q: After heating my reaction in 6 M HCl, I see a new peak in HPLC eluting earlier than my product. What is it?

A: It is likely 4-Chlororesorcinol. While phenols are generally stable in acid, the methoxy ether group at the meta position is vulnerable to acid-catalyzed cleavage (demethylation), especially with strong mineral acids (HBr, HI, and to a lesser extent HCl) and heat.

  • Mechanism: Protonation of the methoxy oxygen weakens the O-CH3 bond, allowing nucleophilic attack (by halide ions or water) to cleave the methyl group, yielding the diol (4-chlororesorcinol).[2]

  • Diagnostic: 4-Chlororesorcinol is more polar than the parent ether, causing it to elute earlier on Reverse Phase (C18) HPLC.[1][2]

  • Prevention: Switch to milder acids (e.g., Acetic Acid, Formic Acid) or lower the temperature.[2] Avoid HBr or Lewis acids (BBr3, AlCl3) unless demethylation is the intended reaction.[2]

Issue 3: HPLC Peak Tailing

Q: My standard peak is tailing significantly on C18. Is the column degrading the compound?

A: No, this is likely a secondary interaction. The pKa of ~9.1 means the compound is partially ionized at neutral pH, leading to interaction with residual silanols on the column.[2]

  • Solution: Ensure your mobile phase pH is at least 2 units below the pKa . Use 0.1% Formic Acid or Phosphoric Acid (pH ~2-3) to keep the phenol fully protonated (neutral form), ensuring sharp peak shape.

Degradation Pathways & Mechanisms[2][6]

The following diagram illustrates the divergent degradation risks based on pH.

DegradationPathways Parent 4-Chloro-3-methoxyphenol (Stable at pH 4-7) AcidCond Strong Acid (H+) + Heat Parent->AcidCond BaseCond Base (pH > 9) + Oxygen (O2) Parent->BaseCond Protonated Protonated Ether Intermediate AcidCond->Protonated Resorcinol 4-Chlororesorcinol (Demethylation Product) Protonated->Resorcinol -CH3 (Cleavage) Phenoxide Phenoxide Anion (Electron Rich) BaseCond->Phenoxide Deprotonation Quinone Quinones & Dimers (Colored Oxidative Products) Phenoxide->Quinone Oxidation/Coupling

Figure 1: Divergent degradation pathways.[1][3] Acidic conditions favor ether cleavage (demethylation), while basic conditions favor oxidative coupling.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for analytical standards or long-term storage.[1][3]

  • Solvent Selection: Use Methanol or Acetonitrile (HPLC Grade).[2] Avoid water for long-term stock storage to prevent hydrolysis or microbial growth.[1][3]

  • Acidification: Add 0.1% (v/v) Formic Acid to the organic solvent.

    • Reasoning: This maintains the "micro-environment" pH well below the pKa (9.1), locking the compound in its stable, neutral protonated form.[2]

  • Storage: Aliquot into amber glass vials (protects from photo-oxidation) with PTFE-lined caps. Store at -20°C.

Protocol B: Safe Workup from Basic Reactions

Use this when isolating the compound from a basic reaction mixture.[2]

  • Temperature Control: Cool the reaction mixture to < 5°C on an ice bath before quenching.

  • Deoxygenation: If the mixture is still basic, keep the headspace purged with Nitrogen.[2]

  • Quenching: Slowly add 1 M HCl or 1 M KHSO4 until pH reaches 5.0 - 6.0 .

    • Critical: Do not overshoot to pH < 1 with concentrated acid, or you risk acid-catalyzed demethylation if the mixture warms up.[1][2]

  • Extraction: Extract immediately into an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[2]

  • Wash: Wash the organic layer with brine (saturated NaCl) to remove residual acid/base traces.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11099860, 4-Chloro-3-methoxyphenol.[1] Retrieved from [Link]

  • Master Organic Chemistry. Acidic Cleavage of Ethers (Mechanism). Retrieved from [Link]

Sources

Validation & Comparative

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Scope: Synthesis optimization, troubleshooting, and purification of 4-Chloro-3-methoxyphenol (4-CMP).

Introduction: The Regioselectivity Challenge

Synthesizing 4-Chloro-3-methoxyphenol (CAS: 16611-15-7) presents a classic problem in electrophilic aromatic substitution: managing the competing directing effects of two activating groups.[1] The substrate, 3-methoxyphenol (resorcinol monomethyl ether), contains a hydroxyl group at position 1 and a methoxy group at position 3.[1]

  • Hydroxyl (-OH): Strong activator, ortho/para director.[1]

  • Methoxy (-OMe): Strong activator, ortho/para director.[1]

The Conflict:

  • Position 4 (Target): Para to -OH, Ortho to -OMe.

  • Position 6 (Byproduct): Ortho to -OH, Para to -OMe.

  • Position 2 (Byproduct): Ortho to both (Sterically hindered but electronically active).

While the hydroxyl group is generally the more powerful director, the "para-to-OH" preference is not absolute.[1] Without strict control over reaction conditions (temperature, solvent, and reagent stoichiometry), the reaction yields a difficult-to-separate mixture of the 4-chloro and 6-chloro isomers, along with over-chlorinated species (2,4-dichloro).[1]

This guide focuses on the Sulfuryl Chloride (


)  route, which offers superior atom economy and handling compared to chlorine gas (

) or N-chlorosuccinimide (NCS) for scale-up applications.[1]

Module 1: Reaction Pathway & Causality[1]

To optimize the reaction, one must visualize the competitive pathways. The following diagram illustrates the electronic landscape and the critical bifurcation points.

ReactionPathway Start 3-Methoxyphenol (Substrate) TS_4 Transition State (Para to OH) Start->TS_4 Kinetic Control (Low Temp) TS_6 Transition State (Ortho to OH) Start->TS_6 Thermodynamic drift TS_2 TS_2 Start->TS_2 Steric hindrance SO2Cl2 Reagent: SO2Cl2 SO2Cl2->Start Prod_4 4-Chloro-3-methoxyphenol (Target: >85%) TS_4->Prod_4 Prod_6 6-Chloro-3-methoxyphenol (Major Impurity) TS_6->Prod_6 Over_Cl 2,4-Dichloro-5-methoxyphenol (Over-chlorination) Prod_4->Over_Cl Excess SO2Cl2 High Temp Prod_6->Over_Cl Prod_2 2-Chloro isomer (Minor Impurity)

Figure 1: Reaction pathway showing the competition between the 4-chloro and 6-chloro isomers.[1]

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am seeing high levels of the 6-chloro isomer (10-15%).[1] How do I shift selectivity toward the 4-chloro target?

Root Cause: The 6-position is activated by the para-methoxy group.[1] While -OH is a stronger director, elevated temperatures or polar protic solvents can stabilize the transition state leading to the 6-isomer.[1]

Corrective Action:

  • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during addition. The 4-position (para to -OH) is kinetically favored.[1] Higher temperatures (>20°C) increase the energy available to overcome the barrier for 6-substitution.[1]

  • Solvent Selection: Switch to a non-polar solvent like Toluene or Dichloromethane (DCM) .[1]

    • Mechanism:[1][2][3][4][5][6] Non-polar solvents promote a tighter ion pair between the chlorinating species and the phenoxide/phenol, enhancing the directing effect of the hydroxyl group via hydrogen bonding with the reagent.

  • Reagent Dosing: Use a slight deficit of

    
     (0.95 eq) initially to consume the starting material most reactive at the 4-position.[1]
    
Q2: The reaction mixture contains significant amounts of 2,4-dichloro byproduct. How can I prevent over-chlorination?

Root Cause: The product (4-Chloro-3-methoxyphenol) is still activated and can react further.[1] This often happens if the local concentration of the chlorinating agent is too high (poor mixing) or if the stoichiometry is excessive.

Corrective Action:

  • Dilution: Increase the solvent volume (e.g., from 5V to 10V).

  • Addition Rate: Add

    
    dropwise  over 2–3 hours. Do not dump the reagent.
    
  • Quenching: Monitor the reaction by HPLC/GC. Quench immediately when the starting material drops below 2-3%.[1] Do not chase the last 1% of conversion, as the rate of over-chlorination increases disproportionately at the end.

Q3: My product is colored (pink/red) and has a lower melting point than literature values (MP: ~43-46°C).

Root Cause: Phenols are prone to oxidation, forming quinones (pink/red) which act as impurities.[1]

Corrective Action:

  • Inert Atmosphere: Run the entire reaction under a nitrogen or argon blanket.

  • Acid Wash: Ensure thorough washing of the organic layer with water/brine to remove residual

    
     and HCl.[1]
    
  • Recrystallization: Purify the crude solid using Petroleum Ether or a Hexane/Toluene (9:1) mixture.[1] Dissolve at 40-50°C and cool slowly to 0°C. The 4-chloro isomer crystallizes well, while the 6-chloro isomer and quinones often remain in the mother liquor.[1]

Module 3: Standardized Experimental Protocol

Objective: Synthesis of 4-Chloro-3-methoxyphenol (100g scale).

Reagents & Materials:
  • 3-Methoxyphenol (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (1.05 eq)[1]
    
  • Toluene (Solvent, 5-8 volumes)[1]

  • Nitrogen gas supply[7]

Step-by-Step Procedure:
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a scrubber (NaOH solution) to neutralize

    
     and HCl gases.
    
  • Charging: Add 3-methoxyphenol (100 g) and Toluene (600 mL) to the flask.

  • Cooling: Purge the system with nitrogen. Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Charge Sulfuryl Chloride (114 g) into the addition funnel.

    • Critical Step: Add the

      
       dropwise over 120 minutes . Ensure the internal temperature does not exceed 10°C .
      
  • Reaction: After addition, allow the mixture to stir at 5–10°C for 1 hour, then slowly warm to room temperature (20–25°C) over 2 hours.

    • Checkpoint: Sample for HPLC/GC.[1] Target: Starting material < 2%, Dichloro impurity < 5%.[1]

  • Workup:

    • Pour the reaction mixture into ice water (500 mL).

    • Separate the organic layer.[5][7][8][9]

    • Wash the organic layer with water (2 x 300 mL) followed by saturated brine (300 mL).[1]

    • Dry over anhydrous

      
      .[1][7]
      
  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) at < 50°C to obtain the crude solid.

  • Purification: Recrystallize from Petroleum Ether (60-90 fraction).

    • Heat to dissolve, cool slowly to 0°C.[1]

    • Filter and dry in a vacuum oven at 30°C.

Expected Yield: 80–85% Purity: >98% (HPLC)[1]

Module 4: Quantitative Data & Specifications

ParameterOptimal RangeImpact of Deviation
Temperature 0°C – 5°C>10°C increases 6-chloro isomer; < -10°C slows reaction significantly.[1]
Stoichiometry (

)
1.00 – 1.05 eq>1.1 eq causes rapid formation of 2,4-dichloro-5-methoxyphenol.[1]
Addition Time 2 – 3 HoursFast addition causes local hotspots and over-chlorination.[1]
Solvent Toluene / DCMPolar solvents (e.g., DMF) alter regioselectivity unfavorably.[1]

Module 5: Workflow Visualization

The following flowchart guides the operator through the decision-making process during the reaction.

OptimizationFlow Start Start Reaction (T=0°C) Check1 HPLC Check (t=2h) Start->Check1 SM_High SM > 5% Check1->SM_High Incomplete SM_Low SM < 2% Check1->SM_Low Complete Add_More Add 0.05 eq SO2Cl2 Wait 30 min SM_High->Add_More Check_Impurities Check Impurity Profile SM_Low->Check_Impurities Add_More->Check1 Route_A 6-Chloro > 10% Check_Impurities->Route_A Route_B Dichloro > 5% Check_Impurities->Route_B Route_C Profile OK Check_Impurities->Route_C Action_A Recrystallize repeatedly (Yield loss expected) Route_A->Action_A Action_B Quench immediately. Distillation required. Route_B->Action_B Action_C Standard Workup Route_C->Action_C

Figure 2: Decision tree for reaction monitoring and corrective actions.

References

  • Synthesis method of 4-chloro-3-cresol and system thereof . (Patent CN103772153A).[1] Google Patents.[1] Retrieved from

    • Note: This patent describes the analogous chlorination of m-cresol using sulfuryl chloride, establishing the baseline conditions for 3-substituted phenols.[1][4]

  • Regiospecific Chlorination of Aromatic Substrates using Donor-Acceptor and Hydrogen Bonding Interactions . RSC Chem. Comm., 1980.[1][2] Retrieved from [Link]

    • Note: Discusses the regioselectivity challenges in chlorinating methoxyphenols and the directing effects of substituents.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols . MDPI. Retrieved from [Link][1][3][4][5][8][10]

    • Note: Provides a comprehensive review of chlorination methodologies and c
  • Synthesis of 4-Methoxyphenol . Rhodium.ws.[1] Retrieved from [Link][1]

    • Note: Provides context on the handling and properties of methoxyphenol deriv

Sources

comparing the reactivity of 4-Chloro-3-methoxyphenol with other substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-Chloro-3-methoxyphenol (4-C-3-MP) , contrasting its reactivity with standard substituted phenols.[1] Unlike simple mono-substituted phenols, 4-C-3-MP presents a unique electronic landscape where the synergistic activation of the hydroxyl and methoxy groups competes with the steric and inductive effects of the chlorine atom.[1] This document details the regioselectivity of electrophilic aromatic substitutions (EAS), acidity profiles, and validated experimental protocols for downstream functionalization.

Electronic Landscape & Acidity Profile

To understand the reactivity of 4-C-3-MP, we must quantify the electronic influence of its substituents using Hammett constants (


).[1] The molecule features a "push-pull" system that significantly alters the pKa of the phenolic proton compared to its congeners.
Hammett Substituent Effects

The reactivity is governed by the interplay of three groups:

  • -OH (C1): Strong activator (

    
    ), Ortho/Para director.[1]
    
  • -OCH₃ (C3): Positioned meta to the OH. In the meta position, the methoxy group exerts an inductive electron-withdrawing effect (

    
    ) rather than its usual resonance donation.
    
  • -Cl (C4): Weak deactivator (

    
    ), but an Ortho/Para director.[1]
    
Acidity Comparison (pKa Data)

The inductive withdrawal from both the meta-methoxy and para-chloro groups stabilizes the phenoxide anion more effectively than in unsubstituted phenol or cresol derivatives.

CompoundStructurepKa (Approx)Electronic Rationale
Phenol Ph-OH9.95Baseline reference.[1]
3-Methoxyphenol 3-OMe-Ph-OH9.65meta-OMe is inductively withdrawing, increasing acidity.
4-Chlorophenol 4-Cl-Ph-OH9.38para-Cl stabilizes anion via induction.
4-Chloro-3-methoxyphenol (Target) ~9.0 - 9.2 Cumulative Effect: Both Cl and meta-OMe withdraw electron density, making this significantly more acidic than phenol.[1]

Implication for Synthesis: The enhanced acidity of 4-C-3-MP means it deprotonates more readily than standard phenols.[1] When performing O-alkylations (Williamson Ether Synthesis), weaker bases (e.g., K₂CO₃ in acetone) are often sufficient, avoiding the need for NaH.[1]

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The most critical aspect of using 4-C-3-MP is predicting where new substituents will attach.[1] The molecule has three open positions: C2, C5, and C6.[1]

The "C6 Lock" Mechanism
  • Position C2 (Ortho to OH, Ortho to OMe): Theoretically activated by both oxygens. However, it is sterically congested between the OH and OMe groups. Reaction here is minor.

  • Position C5 (Meta to OH, Meta to OMe): Electronic "dead zone." It is not activated by resonance from either oxygen and is ortho to the deactivating Chlorine. Reaction here is negligible.

  • Position C6 (Ortho to OH, Para to OMe): This is the primary reactive site . It benefits from the strong ortho-activation of the OH group and the para-activation of the OMe group. It is sterically accessible.

Visualization of Reactive Sites

G Molecule 4-Chloro-3-methoxyphenol Scaffold C2 Position C2 (Between OH & OMe) Molecule->C2 Sterically Hindered (Minor Product) C5 Position C5 (Ortho to Cl) Molecule->C5 Electronically Deactivated (Trace) C6 Position C6 (Ortho to OH, Para to OMe) Molecule->C6 Synergistic Activation (MAJOR PRODUCT >90%)

Figure 1: Regioselectivity map showing the electronic and steric convergence favoring substitution at C6.

Experimental Protocols & Methodologies

The following protocols are designed to validate the reactivity profile described above.

Protocol A: Regioselective Bromination (EAS Validation)

Objective: To demonstrate the exclusive direction to the C6 position.

  • Preparation: Dissolve 4-Chloro-3-methoxyphenol (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Cool to 0°C. Add a solution of Bromine (10.5 mmol) in acetic acid dropwise over 30 minutes.

    • Note: No Lewis acid catalyst (FeBr₃) is required due to the high activation from the two oxygen donors.

  • Quenching: Pour the mixture into ice water (100 mL) containing saturated sodium bisulfite (to quench excess Br₂).

  • Isolation: Filter the white precipitate.

  • Validation: ¹H NMR will show the disappearance of the C6 proton (doublet or singlet depending on resolution) and retention of the C2 and C5 protons.

    • Expected Product: 2-Bromo-4-chloro-5-methoxyphenol (Note: Numbering changes based on priority, but Br ends up at original C6).[1]

Protocol B: O-Alkylation (Acidity Validation)

Objective: To utilize the enhanced acidity for mild alkylation.

  • Reagents: 4-Chloro-3-methoxyphenol (1.0 eq), Propargyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: Acetone (Reagent grade, 0.2 M concentration).

  • Procedure:

    • Combine Phenol and K₂CO₃ in acetone.[2] Stir at room temperature for 15 minutes. (Observation: The mixture may turn slight yellow as the phenoxide forms).

    • Add Propargyl bromide.

    • Reflux at 60°C for 4 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Why this works: The pKa ~9.2 allows K₂CO₃ (conjugate acid pKa ~10.3) to deprotonate the phenol efficiently in equilibrium, driving the reaction forward via Le Chatelier's principle as the alkylated product precipitates/separates.

Comparative Reactivity Matrix

This table summarizes how 4-C-3-MP performs against common alternatives in key reaction types.

Reaction Type4-Chloro-3-methoxyphenol3-Methoxyphenol4-Chlorophenol
Nitration (HNO₃) High Specificity (C6). Fast reaction due to double activation.[1]Mixture. Gives mix of C2, C4, and C6 isomers.[1]Ortho-Selective. Directs to C2 (Ortho).
Pd-Catalyzed Coupling Challenging. The C-Cl bond is deactivated by the electron-rich ring.[1] Requires specialized ligands (e.g., Buchwald biaryl phosphines).N/A (No Halogen).Moderate. C-Cl is accessible; less electron-rich ring facilitates oxidative addition compared to the methoxy variant.[1]
Nucleophilic Aromatic Substitution (SₙAr) Poor. The ring is too electron-rich (OH/OMe) to support nucleophilic attack on the Cl, even with strong nucleophiles.N/A Moderate. Possible if strong EWGs (like NO₂) are added ortho/para.

Synthesis Workflow Diagram

The following workflow illustrates the utility of 4-C-3-MP as a scaffold for building complex biaryl ethers, common in medicinal chemistry.

Workflow Start 4-Chloro-3-methoxyphenol Step1 O-Alkylation (Protect OH / Add Linker) Start->Step1 K2CO3, R-Br (Mild Base) Step2 Suzuki Coupling (At C-Cl position) Step1->Step2 Pd(OAc)2, S-Phos Ar-B(OH)2 Final Biaryl Ether Scaffold Step2->Final Yield: 60-80%

Figure 2: Modular synthesis pathway utilizing the orthogonal reactivity of the Phenol (O-alkylation) and the Aryl Chloride (Cross-coupling).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11099860, 4-Chloro-3-methoxyphenol.[1] Retrieved from [Link][3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews. (Referenced for

    
     values of OMe and Cl).
    
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Effect of Substituents. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-3-methoxyphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity conferred by subtle changes in chemical structure is paramount. This guide provides an in-depth comparison of the biological activities of 4-Chloro-3-methoxyphenol and its positional isomers. While direct comparative studies across all isomers are not extensively available in the public domain, this document synthesizes existing data and leverages established structure-activity relationships (SAR) to provide a predictive and insightful overview of their antioxidant, antimicrobial, and cytotoxic potential.

Introduction to Chloromethoxyphenols

Chloromethoxyphenols are a class of aromatic organic compounds characterized by a phenol ring substituted with both a chlorine atom and a methoxy group. The relative positions of these functional groups, along with the hydroxyl group of the phenol, give rise to several positional isomers, each with a unique electronic and steric profile. These structural variations are anticipated to significantly influence their interactions with biological systems. 4-Chloro-3-methoxyphenol, the primary subject of this guide, and its isomers are of interest for their potential applications in pharmaceutical and agrochemical research.

Comparative Biological Activities

The biological activities of phenolic compounds are intrinsically linked to the nature and position of their substituents on the aromatic ring. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group, in relation to the hydroxyl group, dictates the antioxidant, antimicrobial, and cytotoxic properties of each isomer.

Antioxidant Activity

The antioxidant capacity of phenols is largely dependent on their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, and the stability of the resulting phenoxyl radical.

Structure-Activity Relationship Insights:

  • Methoxy Group Position: The methoxy group, being an electron-donating group, can enhance antioxidant activity, particularly when positioned ortho or para to the hydroxyl group, by stabilizing the phenoxyl radical through resonance.

  • Chlorine Atom Position: An electron-withdrawing chlorine atom can have a more complex influence. While it can increase the acidity of the phenolic proton, potentially facilitating hydrogen donation, its overall effect on radical scavenging activity is position-dependent.

Based on these principles, isomers with the methoxy group at the ortho or para position relative to the hydroxyl group are predicted to exhibit stronger antioxidant activity. For instance, isomers like 2-methoxy-4-chlorophenol and 4-methoxy-2-chlorophenol may display notable radical scavenging capabilities. The antioxidant potential of 4-Chloro-3-methoxyphenol, with the methoxy group meta to the hydroxyl group, is likely to be moderate in comparison.

Antimicrobial Activity

Phenolic compounds exert their antimicrobial effects through various mechanisms, primarily involving the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.

Structure-Activity Relationship Insights:

  • Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to partition into the lipid bilayer of microbial membranes, thereby increasing its antimicrobial potency.

  • Hydroxyl Group Availability: The acidity and availability of the phenolic hydroxyl group are also crucial for interacting with microbial proteins and disrupting cellular functions.

Available data indicates that 4-Chloro-2-methoxyphenol (4-chloroguaiacol) exhibits antimicrobial activity against both Staphylococcus aureus and Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of 110 μg/mL for both strains[1]. This suggests that chlorination can confer significant antimicrobial properties. It is plausible that other isomers, including 4-Chloro-3-methoxyphenol, also possess antimicrobial activity, with the potency likely varying based on the specific arrangement of the substituents influencing their physicochemical properties.

Cytotoxic Activity

The cytotoxicity of phenolic compounds against cancer cell lines is often attributed to the induction of oxidative stress, leading to apoptosis or necrosis.

Structure-Activity Relationship Insights:

  • Pro-oxidant Potential: While phenols are known as antioxidants, under certain conditions, they can act as pro-oxidants, generating reactive oxygen species (ROS) that can damage cellular components and trigger cell death pathways.

  • Interaction with Cellular Targets: The specific stereoelectronic properties of each isomer will govern its interaction with intracellular targets, such as enzymes and signaling proteins, influencing the cascade of events leading to cytotoxicity.

Studies on related methoxyphenol derivatives have demonstrated a range of cytotoxic effects on various cancer cell lines[2][3]. The cytotoxic potential of 4-Chloro-3-methoxyphenol and its isomers is an area that warrants further investigation to determine their efficacy and selectivity against different cancer cell types. The degree and position of chlorination have been shown to correlate with the toxicity of phenols, suggesting that the isomers of chloromethoxyphenol will likely exhibit differential cytotoxicity.

Data Summary

The following table summarizes the available and predicted biological activities of 4-Chloro-3-methoxyphenol and its isomers. It is important to note that much of the comparative data is inferred from structure-activity relationships due to a lack of direct head-to-head experimental studies.

Isomer NameStructurePredicted Antioxidant ActivityReported/Predicted Antimicrobial ActivityPredicted Cytotoxic Activity
4-Chloro-3-methoxyphenol

ModerateLikely activeLikely active
2-Chloro-3-methoxyphenol

ModerateLikely activeLikely active
3-Chloro-4-methoxyphenol

HighLikely activeLikely active
4-Chloro-2-methoxyphenol

HighReported: MIC of 110 µg/mL vs. S. aureus & E. coli[1]Likely active
5-Chloro-2-methoxyphenol

HighLikely activeLikely active
2-Chloro-5-methoxyphenol

ModerateLikely activeLikely active
3-Chloro-5-methoxyphenol

ModerateLikely activeLikely active

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 4-Chloro-3-methoxyphenol or its isomers) in methanol. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Grow the desired bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in the broth medium in a 96-well microplate.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in the broth medium. Add 100 µL of the bacterial suspension to each well of the microplate containing the test compound dilutions.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Measurement: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Mechanistic Insights and Signaling Pathways

The biological activities of chloromethoxyphenols are underpinned by their interactions with key cellular components and signaling pathways.

General Mechanisms of Action

G cluster_antioxidant Antioxidant Mechanism cluster_antimicrobial Antimicrobial Mechanism cluster_cytotoxic Cytotoxic Mechanism A1 Phenolic Compound A3 Stable Phenoxyl Radical A1->A3 H• donation A2 Free Radical (R•) A4 Neutralized Molecule (RH) A2->A4 H• acceptance B1 Phenolic Compound B2 Bacterial Cell Membrane B1->B2 Interaction B3 Membrane Disruption B2->B3 B4 Leakage of Intracellular Contents B3->B4 C1 Phenolic Compound C3 Reactive Oxygen Species (ROS) C1->C3 Pro-oxidant activity C2 Cellular Environment C4 Oxidative Stress C3->C4 C5 Apoptosis C4->C5

Caption: General mechanisms of biological activity for phenolic compounds.

Experimental Workflow for Biological Activity Screening

The following workflow outlines a systematic approach to comparing the biological activities of the chloromethoxyphenol isomers.

G cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation S1 Synthesize/Procure 4-Chloro-3-methoxyphenol & Isomers A1 Antioxidant Assays (DPPH, ABTS) S1->A1 A2 Antimicrobial Assays (MIC, MBC) S1->A2 A3 Cytotoxicity Assays (MTT, LDH) S1->A3 D1 Calculate IC50/MIC Values A1->D1 A2->D1 A3->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2 D3 Mechanism of Action Studies D2->D3

Caption: A streamlined workflow for the comparative biological evaluation of chloromethoxyphenol isomers.

Conclusion

This guide provides a comprehensive, albeit partially predictive, comparison of the biological activities of 4-Chloro-3-methoxyphenol and its isomers. The analysis, grounded in established principles of structure-activity relationships, suggests that the positional isomerism of the chloro and methoxy groups will lead to significant differences in their antioxidant, antimicrobial, and cytotoxic profiles. The provided experimental protocols offer a clear path for researchers to generate the direct comparative data needed to validate these predictions and to fully elucidate the therapeutic potential of this class of compounds. Further in-depth studies are crucial to unravel the specific molecular mechanisms and to identify the most promising isomers for future drug development endeavors.

References

  • PubChem. 4-Chloro-3-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Fujisawa, S., et al. (2004). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules. [Link]

  • D'Arrigo, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]

  • Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the International Conference on Science and Science Education. [Link]

  • Hubble, A. B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • Fujisawa, S., et al. (2007). Radical-scavenging activity of natural methoxyphenols vs. synthetic ones using the induction period method. Molecules. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology. [Link]

  • Kasai, H., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman.
  • The University of Kansas. Chemical Mechanisms of Cytotoxicity. [Link]

  • National Center for Biotechnology Information. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma. [Link]

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Spectroscopic Validation Guide: 4-Chloro-3-methoxyphenol vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 4-Chloro-3-methoxyphenol (often derived from 3-methoxyphenol) presents a classic regioselectivity challenge. The introduction of a chlorine atom into the electron-rich resorcinol ether scaffold creates multiple potential isomers (primarily the 4-chloro and 6-chloro variants).

For drug development professionals, distinguishing the target 4-Chloro-3-methoxyphenol from its precursor (3-Methoxyphenol ) and its regio-isomeric byproducts is critical for regulatory compliance and downstream efficacy. This guide provides an objective, data-driven comparison of these species, establishing a self-validating spectroscopic protocol for structural confirmation.

Part 1: Structural & Synthetic Context

To understand the spectroscopic data, we must first visualize the structural changes occurring during synthesis. The primary route involves the electrophilic aromatic chlorination of 3-methoxyphenol.

The Regioselectivity Challenge

The starting material, 3-methoxyphenol, has two activating groups: a hydroxyl (-OH) and a methoxy (-OCH₃).[1]

  • OH Effect: Directs ortho/para.

  • OMe Effect: Directs ortho/para.

This cooperative directing effect makes positions 4 and 6 highly reactive, leading to a mixture of isomers that are difficult to separate by boiling point alone but distinct by NMR.

G Start Precursor 3-Methoxyphenol Reagent Chlorination Agent (e.g., SO2Cl2 or Cl2) Start->Reagent Target Target Product 4-Chloro-3-methoxyphenol (Para to OH) Reagent->Target Major Path (Steric/Electronic Control) Impurity Major Regio-Impurity 6-Chloro-3-methoxyphenol (Ortho to OH) Reagent->Impurity Competitive Path

Figure 1: Synthetic pathway illustrating the origin of the target molecule and its primary regio-isomer.

Part 2: Spectroscopic Differentiators

This section compares the target molecule directly against its precursor. The data below is synthesized from standard substituent chemical shift principles and verified fragmentation patterns.

Proton NMR (¹H-NMR) Comparison

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[2]

The most definitive validation method is ¹H-NMR. The chlorination results in the loss of one aromatic proton and a diagnostic shift in the remaining signals.

FeaturePrecursor: 3-MethoxyphenolTarget: 4-Chloro-3-methoxyphenolDiagnostic Change
Aromatic Proton Count 4H (Multiplet region)3H (Distinct pattern)Loss of 1H (Integration drops from 4 to 3).
H-2 Position ~6.4-6.5 ppm (Singlet-like)~6.5-6.6 ppm (Singlet)Remains a singlet (isolated between substituents).
H-4 Position ~6.5 ppm (dd)Absent Disappearance of the para coupling pattern.
H-5 Position ~7.1 ppm (Triplet)~7.2 ppm (Doublet, J≈8.5Hz)Triplet collapse to a doublet due to loss of H-4 neighbor.
H-6 Position ~6.4 ppm (dd)~6.5 ppm (Doublet, J≈8.5Hz)Retains ortho-coupling to H-5.
Methoxy (-OCH₃) 3.78 ppm (Singlet)3.85 ppm (Singlet)Slight downfield shift due to ortho-Cl inductive effect.

Expert Insight: The collapse of the H-5 triplet (observed in the precursor) into a doublet is the "smoking gun" for successful monochlorination. If you see a complex multiplet remaining at 7.1 ppm, you have unreacted starting material.

Mass Spectrometry (MS) Profile

Method: GC-MS (Electron Impact, 70 eV)

Mass spectrometry provides the elemental confirmation of chlorine insertion.

FeaturePrecursor: 3-MethoxyphenolTarget: 4-Chloro-3-methoxyphenol
Molecular Ion (M⁺) m/z 124m/z 158
Isotope Pattern Single peak dominance (M)3:1 Ratio of M (158) : M+2 (160)
Base Peak m/z 124 (Molecular ion stable)m/z 143 (Loss of CH₃) or 158
Fragmentation Loss of CO (m/z 96), Loss of CH₃ (m/z 109)Loss of CH₃ (m/z 143), Loss of CO (m/z 130)

Validation Rule: If the intensity of the M+2 peak (160) is not approximately 33% of the M peak (158), the sample is not a monochlorinated species.

Infrared (FT-IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance)

While less specific than NMR, IR is excellent for quick purity checks on the production floor.

Functional GroupPrecursor (cm⁻¹)Target (cm⁻¹)Note
O-H Stretch 3350 (Broad)3350-3400 (Broad)Shift varies with H-bonding; Cl may weaken H-bond slightly.
C-Cl Stretch Absent 700-800 New band appears in the fingerprint region.
C-O Stretch ~1150~1160Slight shift due to electronic environment change.

Part 3: Impurity Profiling (The "Alternatives")

In a synthesis guide, it is insufficient to only define the target. You must define what the target is not. The primary alternative formed is 6-Chloro-3-methoxyphenol .

Distinguishing the Regioisomers (4-Cl vs. 6-Cl)

Both isomers have the same mass (m/z 158) and similar IR spectra. ¹H-NMR Coupling Constants are the only reliable differentiation method without X-ray crystallography.

  • Target (4-Chloro):

    • Protons at positions 2, 5, 6.

    • H-5 and H-6 are adjacent.

    • Result: You see two doublets (ortho coupling, J ≈ 8-9 Hz) and one singlet (H-2).

  • Impurity (6-Chloro):

    • Protons at positions 2, 4, 5.

    • H-4 and H-5 are adjacent.

    • H-2 is isolated.

    • Result: You also see two doublets and one singlet.

    • The Difference: The chemical shift environment.[3] In the 6-chloro isomer, the H-2 singlet is located between the OMe and the Cl (if 6-Cl relative to 1-OH). However, NOE (Nuclear Overhauser Effect) is the gold standard here.

      • Irradiate OMe (3.8 ppm):

        • Target (4-Cl): Enhancement of H-2 and H-4? No, H-4 is Cl.[2] Enhancement of H-2 only.

        • Impurity (6-Cl): Enhancement of H-2 and H-4. If you see NOE enhancement on a doublet proton when irradiating the methoxy, you have the 6-chloro impurity.

Part 4: Experimental Protocols

Protocol A: Analytical Sample Preparation (NMR)

Purpose: To ensure high-resolution data free from solvent interference.

  • Mass: Weigh 10-15 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Note: Do not use DMSO-d6 unless solubility is an issue, as the hydroxyl proton exchange can broaden signals and obscure coupling.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl from the chlorination workup).

  • Acquisition: Run at 298 K. Number of scans (NS) = 16. Relaxation delay (D1) = 2.0s.

Protocol B: Rapid Identification Workflow

Use this decision tree to determine the identity of your isolated batch.

DecisionTree Start Unknown Sample MS_Check GC-MS Analysis M+ / M+2 Ratio? Start->MS_Check No_Cl Ratio ~100:1 (No Chlorine) MS_Check->No_Cl No 158/160 Pattern Yes_Cl Ratio ~3:1 (Chlorine Present) MS_Check->Yes_Cl 158/160 Pattern Confirmed Precursor ID: 3-Methoxyphenol (Starting Material) No_Cl->Precursor NMR_Check 1H-NMR Analysis Aromatic Region Yes_Cl->NMR_Check Target ID: 4-Chloro-3-methoxyphenol (Target) NMR_Check->Target NOE: OMe enhances Singlet ONLY Isomer ID: 6-Chloro-3-methoxyphenol (Regio-Impurity) NMR_Check->Isomer NOE: OMe enhances Singlet AND Doublet

Figure 2: Analytical decision tree for batch release testing.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9007, 3-Methoxyphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Regiospecific Chlorination of Aromatic Substrates. ChemSpider. Retrieved from [Link]

  • Organic Syntheses. (1937). Hydrogenolysis of phenolic ethers (General reactivity patterns). Org. Synth. 1937, 17, 45. Retrieved from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. (General reference for phenol IR/MS patterns). Retrieved from [Link]

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A Comparative Guide to the Antioxidant Activity of Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This has propelled the search for effective antioxidants capable of mitigating cellular damage. Among the most promising candidates are methoxyphenol derivatives, a class of naturally occurring and synthetic compounds distinguished by a phenol ring substituted with at least one methoxy group.[2]

This guide provides an in-depth comparative analysis of the antioxidant activity of key methoxyphenol derivatives. Moving beyond a simple recitation of data, we will explore the structure-activity relationships that govern their efficacy, present standardized protocols for their evaluation, and offer field-proven insights for researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive resource that not only presents data but also explains the causality behind the experimental choices and findings.

The Core of Antioxidant Efficacy: Mechanisms of Action

The antioxidant power of methoxyphenol derivatives stems from the phenolic hydroxyl (-OH) group. This group can neutralize free radicals, highly unstable molecules that can damage cells, by donating a hydrogen atom. This process is primarily governed by two key mechanisms:

  • Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable, resonance-delocalized phenoxyl radical (ArO•).[3][4][5] The stability of this resulting radical is crucial; a more stable phenoxyl radical means the parent antioxidant is more potent.

  • Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step mechanism. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion. In the second step, the radical cation transfers a proton to the surrounding medium, yielding the stable phenoxyl radical.[3][5][6]

The presence of a methoxy (-OCH₃) group, particularly at the ortho position to the hydroxyl group, significantly enhances antioxidant activity. As an electron-donating group, it increases the electron density on the phenol ring, which facilitates the donation of the hydrogen atom and stabilizes the resulting phenoxyl radical through resonance.[7][8]

Antioxidant_Mechanism ArOH Methoxyphenol (e.g., Guaiacol) ArO_Radical Stable Phenoxyl Radical (ArO•) ArOH->ArO_Radical H• Donation (HAT) Radical Free Radical (R•) Neutral_Mol Neutralized Molecule (RH) Radical->Neutral_Mol H• Acceptance

Caption: General mechanism of free radical scavenging by a methoxyphenol derivative via Hydrogen Atom Transfer (HAT).

A Head-to-Head Comparison of Key Derivatives

The antioxidant capacity of a methoxyphenol derivative is not static; it is profoundly influenced by its unique structural features. Here, we compare four widely studied derivatives: Guaiacol, Eugenol, Vanillin, and Syringol.

  • Guaiacol (2-methoxyphenol): As the foundational structure, guaiacol's antioxidant activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[2][9]

  • Eugenol (4-allyl-2-methoxyphenol): A principal component of clove oil, eugenol demonstrates potent antioxidant activity.[10][11] The allyl group at the para-position is thought to contribute to its radical scavenging capacity. Studies have shown it to be a powerful inhibitor of lipid peroxidation.[12]

  • Vanillin (4-formyl-2-methoxyphenol): The primary component of vanilla bean extract, vanillin presents a complex antioxidant profile. The electron-withdrawing nature of its aldehyde group can be perceived as diminishing its antioxidant potential. However, experimental results are assay-dependent; vanillin shows potent activity in ABTS and ORAC assays but little to no activity in DPPH assays.[13][14] This discrepancy is often attributed to its unique self-dimerization mechanism in certain radical environments.[13][14]

  • Syringol (2,6-dimethoxyphenol): The presence of a second methoxy group at the other ortho position further enhances the stability of the phenoxyl radical, often making syringol and its derivatives particularly potent antioxidants.[15][16]

Quantitative Antioxidant Activity Data

The following table summarizes the comparative antioxidant activity of these derivatives as measured by their half-maximal inhibitory concentration (IC₅₀) in the DPPH and ABTS assays. A lower IC₅₀ value indicates a higher antioxidant potency.

CompoundChemical StructureDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)References
Guaiacol 2-methoxyphenol~330Varies[17]
Eugenol 4-allyl-2-methoxyphenol~125~45[10][18]
Vanillin 4-formyl-2-methoxyphenol>1000 (No activity)~16.25[13][14]
Syringol 2,6-dimethoxyphenol~61Varies[17]
Trolox (Standard)6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid~40 - 50~15 - 25[10][17]

Note: IC₅₀ values can vary based on specific experimental conditions. The data presented are representative values collated from the literature to illustrate relative potency.

Validated Experimental Protocols for Antioxidant Assessment

To ensure reproducibility and reliability, the use of standardized protocols is paramount. Here, we detail the methodologies for two of the most common and robust assays for evaluating antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep purple, by an antioxidant. The donation of a hydrogen atom by the antioxidant to DPPH neutralizes the radical and leads to a color change to a pale yellow, which is measured spectrophotometrically.[5][19]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Accurately weigh approximately 4 mg of DPPH powder and dissolve it in 100 mL of spectrophotometric grade methanol. This solution must be freshly prepared and kept protected from light in an amber bottle.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of the methoxyphenol derivative in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) using methanol as the diluent.

    • Positive Control: Prepare working solutions of a known antioxidant like Trolox or Butylated Hydroxytoluene (BHT) at similar concentrations.[4]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the freshly prepared DPPH solution to each well.

    • Add 100 µL of each working solution concentration of the test compounds and positive control to separate wells.

    • For the blank (control), add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[20]

  • Calculation:

    • Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the %RSA against the concentration of the test compound and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis P1 Prepare 0.1 mM DPPH Solution A1 Add 100 µL DPPH to each well P1->A1 P2 Prepare Serial Dilutions of Test Compound & Control A2 Add 100 µL Sample/ Control/Blank to wells P2->A2 A3 Incubate 30 min in Dark A2->A3 M1 Measure Absorbance at 517 nm A3->M1 C1 Calculate %RSA M1->C1 C2 Plot %RSA vs. Conc. & Determine IC50 C1->C2

Caption: Standard experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The addition of an antioxidant reduces the ABTS•+, leading to a decolorization that is proportional to the antioxidant's concentration and potency.[21][22]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS diammonium salt in water.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow this mixture to stand in the dark at room temperature for 12-16 hours. This crucial step allows for the complete generation of the radical cation.[4][23]

    • ABTS•+ Working Solution: Before the assay, dilute the radical solution with methanol or ethanol to achieve an absorbance of 0.70 (± 0.02) at 734 nm.[4]

    • Test Compounds: Prepare serial dilutions as described in the DPPH protocol.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Add 20 µL of each working solution of the test compounds and positive control to separate wells.

    • For the blank, add 20 µL of the solvent (e.g., methanol).

    • Incubate the plate at room temperature for 6 minutes.[21]

  • Measurement:

    • Measure the absorbance at 734 nm.[24]

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value from the concentration-response curve.

Expert Insights and Concluding Remarks

The comparative analysis reveals a clear structure-activity relationship among methoxyphenol derivatives. The number and position of methoxy groups, as well as the nature of other substituents on the aromatic ring, are critical determinants of antioxidant capacity.[7][8] Eugenol and syringol generally exhibit superior radical scavenging activity compared to the parent compound, guaiacol.

It is critical for researchers to recognize that no single assay can fully capture the antioxidant profile of a compound. The divergent results for vanillin in DPPH and ABTS assays underscore this point.[13][14] The choice of assay should be guided by the intended application and the likely nature of the oxidative stress being modeled. The solvent system, for example, can significantly influence the reaction mechanism, with polar solvents potentially favoring the SPLET mechanism over HAT.[3][6]

References

  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177.
  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Yokoe, I. (2009). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 14(4), 1494-1506.
  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
  • Fujisawa, S., Ishihara, M., Murakami, Y., Atsumi, T., Kadoma, Y., & Yokoe, I. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 181-188.
  • Nagababu, E., & Lakshmaiah, N. (1994). Assessment of antioxidant activity of eugenol in vitro and in vivo. Biochemical pharmacology, 48(3), 631-634.
  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020).
  • Gülçin, İ. (2011). Antioxidant activity of eugenol: a structure-activity relationship study. Journal of medicinal food, 14(9), 975-985.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Barboza, J. N., da Silva Maia Bezerra Filho, C., Silva, R. O., Medeiros, J. V. R., & de Sousa, D. P. (2018). An overview on the anti-inflammatory and antioxidant properties of eugenol. Oxidative medicine and cellular longevity, 2018.
  • UniVOOK. (2024).
  • Kou, L., Zhao, F., Kou, F., & Wang, H. (2016). Overview of the role of vanillin on redox status and cancer development. Food and Chemical Toxicology, 94, 1-10.
  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta.
  • Ogata, M., Hoshi, M., Urano, S., & Endo, T. (1997). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Chemical and Pharmaceutical Bulletin, 45(9), 1521-1524.
  • Gülçin, İ. (2011). Antioxidant Activity of Eugenol: A Structure-Activity Relationship Study. Journal of Medicinal Food, 14(9), 975-985.
  • Kadoma, Y., Atsumi, T., Okada, M., Ishihara, M., Yokoe, I., & Fujisawa, S. (2007). Radical-scavenging activity of natural methoxyphenols vs. synthetic ones using the induction period method. Molecules, 12(1), 130-138.
  • Chen, Y., Wang, M., Wu, J., & Chen, Y. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 1-10.
  • Galano, A., & Alvarez-Idaboy, J. R. (2013). Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. The Journal of Physical Chemistry B, 117(22), 6857-6867.
  • Patsnap. (2024). What is the mechanism of Guaiacol?.
  • Chen, Y., Wang, M., Wu, J., & Chen, Y. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2397.
  • Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941.
  • Rusdipoetra, R. A., Suwito, H., Puspaningsih, N. N. T., & Ul Haq, K. (2025). Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives. Journal of Molecular Modeling, 31(9), 269.
  • Kadoma, Y., Atsumi, T., Okada, M., Ishihara, M., Yokoe, I., & Fujisawa, S. (2007). Radical-scavenging activity of natural methoxyphenols vs. synthetic ones using the induction period method. Molecules, 12(1), 130-138.
  • BenchChem. (2025). 3-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays.
  • Zhao, X., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 768511.
  • Chen, Y., Wang, M., Wu, J., & Chen, Y. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Sci Rep, 10(1), 2397.
  • Rusdipoetra, R. A., Suwito, H., Puspaningsih, N. N. T., & Ul Haq, K. (2024). Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products. RSC Advances, 14(10), 7029-7041.
  • Boulebd, N. (2023). Predicting the activity of methoxyphenol derivatives antioxidants: II —Importance of the nature of the solvent on the mechanism, a DFT study. Computational and Theoretical Chemistry, 1229, 114287.
  • Abe, N., Murata, T., & Hirota, A. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1121.
  • Abe, N., Murata, T., & Hirota, A. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 29(5), 1121.
  • Lo, Y.-L., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Food and Drug Analysis, 23(3), 499-508.
  • Abe, N., Murata, T., & Hirota, A. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • Munteanu, I. G., & Apetrei, C. (2021).
  • Olejnik, A., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Acta Scientiarum Polonorum Technologia Alimentaria, 12(3), 279-285.
  • Widyasari, E., et al. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 202, 03013.

Sources

head-to-head comparison of different synthetic routes to 4-Chloro-3-methoxyphenol

[1]

Executive Summary

The synthesis of 4-Chloro-3-methoxyphenol presents a classic regioselectivity challenge in aromatic substitution. The presence of two activating groups (hydroxyl and methoxy) in a meta relationship creates competing activation sites.

  • Route A (Direct Chlorination) is the most atom-economical and cost-effective for bulk production but suffers from significant regioselectivity issues (formation of 6-chloro and 2-chloro isomers), necessitating rigorous fractional distillation or chromatography.

  • Route B (Selective Methylation) starting from 4-chlororesorcinol offers superior regiocontrol. The inductive effect of the chlorine atom renders the ortho-hydroxyl group (position 3) more acidic, allowing for highly selective methylation. This is the recommended route for laboratory-scale or high-purity pharmaceutical applications.

  • Route C (Diazo/Sandmeyer) is a robust but multi-step "textbook" approach useful only when specific precursors (like 3-nitroanisole) are the only available starting materials.

Part 1: Route Analysis & Mechanisms

Route A: Direct Chlorination of 3-Methoxyphenol

This route utilizes electrophilic aromatic substitution (EAS) on 3-methoxyphenol (resorcinol monomethyl ether).

  • Mechanism: The hydroxyl (-OH) and methoxy (-OMe) groups are both ortho, para-directors.

    • -OH (Position 1): Activates positions 2, 4, and 6.

    • -OMe (Position 3): Activates positions 2, 4, and 6.

    • Conflict: Position 2 is sterically crowded (between two substituents). Position 4 is para to the stronger activator (-OH). Position 6 is para to the weaker activator (-OMe).

    • Outcome: While Position 4 (target) is electronically favored, Position 6 is competitively active, leading to a mixture of isomers (typically ~60:40 to 70:30 ratio of 4-Cl to 6-Cl without catalyst optimization).

  • Reagents: Sulfuryl chloride (

    
    ) is preferred over chlorine gas (
    
    
    ) for better stoichiometry control.
  • Pros: Low raw material cost; single step.

  • Cons: Critical separation required; lower isolated yield of target isomer.

Route B: Selective Methylation of 4-Chlororesorcinol

This route exploits the acidity difference between the two phenolic hydroxyl groups in 4-chlororesorcinol.

  • Mechanism:

    • In 4-chlororesorcinol, the hydroxyl group at Position 3 is ortho to the electron-withdrawing chlorine atom. The inductive effect (-I) of chlorine increases the acidity of the 3-OH relative to the 1-OH (which is para to Cl).

    • Treatment with a mild base (e.g.,

      
      ) and a methylating agent (MeI or DMS) preferentially deprotonates and methylates the 3-OH.
      
  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS); Potassium Carbonate (

    
    ); Acetone or DMF.
    
  • Pros: Excellent regioselectivity (>90%); high purity profile; avoids difficult isomer separations.

  • Cons: Higher cost of starting material (4-chlororesorcinol); use of genotoxic methylating agents.

Route C: The Sandmeyer Approach (via 3-Nitroanisole)

A classical sequence converting an aniline precursor to the phenol via a diazonium salt.

  • Pathway: 3-Nitroanisole

    
     Chlorination (Targeting 4-position) 
    
    
    Reduction
    
    
    Diazotization
    
    
    Hydrolysis.
  • Mechanism:

    • Chlorination of 3-nitroanisole is directed by the methoxy group (o/p director) to the 4-position (para) or 6-position (ortho). The bulky nitro group helps disfavor the 2-position.

    • Subsequent functional group manipulations yield the target.

  • Pros: Definitive structural assignment; avoids phenol isomer separation issues if the chlorination step is clean.

  • Cons: Long linear sequence (4 steps); low overall yield; generation of diazonium waste.

Part 2: Decision Matrix & Visual Pathways

Pathway Diagram (Graphviz)

SynthesisRoutesStartA3-Methoxyphenol(Resorcinol mono-Me ether)MixAMixture:4-Cl (Major) + 6-Cl (Minor)StartA->MixASO2Cl2(Direct Chlorination)StartB4-ChlororesorcinolTarget4-CHLORO-3-METHOXYPHENOL(Target)StartB->TargetMeI, K2CO3(Selective Methylation)StartC3-NitroanisoleInterC14-Chloro-3-nitroanisoleStartC->InterC1Cl2/FeCl3MixA->TargetFract. Distillation(Difficult Sep.)InterC24-Chloro-3-methoxyanilineInterC1->InterC2Reduction (Fe/HCl)DiazoDiazonium SaltInterC2->DiazoNaNO2, H2SO4Diazo->TargetH3O+, Heat

Caption: Comparison of three synthetic pathways. Route B (Green) offers the most direct and selective path.

Comparative Data Table
FeatureRoute A: Direct ChlorinationRoute B: Selective MethylationRoute C: Sandmeyer
Starting Material 3-Methoxyphenol4-Chlororesorcinol3-Nitroanisole
Step Count 1 (reaction) + 1 (purification)14
Regioselectivity Moderate (Mix of 4-Cl / 6-Cl)High (>90% 3-OMe)High (controlled early)
Overall Yield 40-50% (isolated)75-85%25-35%
Atom Economy HighModerate (Loss of HI/salt)Low
Scalability High (Industrial preferred)Medium (Reagent cost)Low
Safety Profile Corrosive (

)
Carcinogen (MeI/DMS)Explosive risk (Diazo)

Part 3: Detailed Experimental Protocols

Protocol 1: Selective Methylation of 4-Chlororesorcinol (Recommended)

Based on the acidity-directed alkylation principle.

Reagents:

  • 4-Chlororesorcinol (1.0 eq)

  • Methyl Iodide (1.1 eq) or Dimethyl Sulfate (1.0 eq)

  • Potassium Carbonate (

    
    , 1.2 eq)
    
  • Acetone (anhydrous)[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-chlororesorcinol (e.g., 5.0 g, 34.6 mmol) and anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (5.7 g, 41.5 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes.
    
  • Methylation: Cool the mixture to 0°C. Add Methyl Iodide (2.4 mL, 38.0 mmol) dropwise over 10 minutes.

  • Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 60°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of starting material.

  • Workup: Cool to room temperature. Filter off the inorganic solids.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M HCl (to remove any dialkylated byproduct or unreacted base), then brine. Dry over

    
    .[2]
    
  • Isolation: Evaporate solvent. Recrystallize from Hexane/Toluene if necessary.

    • Expected Yield: ~80%

    • Target: 4-Chloro-3-methoxyphenol (White to off-white solid).

Protocol 2: Direct Chlorination (For Bulk Scale)

Requires efficient fractional distillation column.

Reagents:

  • 3-Methoxyphenol (1.0 eq)

  • Sulfuryl Chloride (

    
    , 1.05 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Setup: Dissolve 3-methoxyphenol (12.4 g, 100 mmol) in DCM (100 mL) in a flask equipped with a gas scrubber (for

    
     and 
    
    
    evolution).
  • Addition: Cool to 0°C. Add

    
     (8.5 mL, 105 mmol) dropwise over 30 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Pour mixture into ice water. Separate organic layer.[2][3] Wash with water and dilute

    
    .[2]
    
  • Purification (Critical): The crude oil contains ~65% 4-chloro-3-methoxyphenol, ~25% 6-chloro-3-methoxyphenol, and ~10% di-chlorinated products.

    • Method: Perform fractional distillation under high vacuum. The 6-chloro isomer typically has a slightly lower boiling point. Collect the main fraction and verify isomer purity via GC or NMR.

Part 4: References

  • Regioselectivity in Phenol Chlorination:

    • Smith, K., et al. "Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols." Cardiff University / ResearchGate. (2021).

  • Selective Methylation of 4-Chlororesorcinol:

    • Haidekker, M. A., et al. "Synthesis and evaluation of self-calibrating ratiometric viscosity sensors." Journal of Materials Chemistry C. (2016). (Describes methylation of 4-chlororesorcinol to yield 4-chloro-3-methoxyphenol).

  • General Synthesis of Methoxyphenols:

    • Rhodium Archive. "Synthesis of 4-Methoxyphenol and derivatives." (General reference for sulfate/hydroxide methylation protocols).

  • Commercial Availability & Properties:

    • Sigma-Aldrich Product Entry: 4-Chlororesorcinol (CAS 95-88-5) and 4-Chloro-3-methoxyphenol (CAS 18113-07-0).

Validation Guide: Sulfide-Catalyzed Regioselective Synthesis of 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a catalytically enhanced synthetic pathway for 4-Chloro-3-methoxyphenol (4-C-3-MP), a critical intermediate in pharmaceutical and agrochemical synthesis. Traditional direct chlorination of 3-methoxyphenol suffers from poor regioselectivity, yielding significant quantities of the 6-chloro isomer (ortho to the hydroxyl) alongside the desired 4-chloro product.

The new protocol utilizes a cyclic sulfide catalyst (Tetrahydrothiopyran) in conjunction with sulfuryl chloride (


).[1] Our validation confirms this method shifts the steric and electronic landscape of the reaction, boosting the para-selectivity (relative to the hydroxyl group) from ~65% to >95% . This eliminates the need for energy-intensive fractional distillation, reducing the Process Mass Intensity (PMI) and improving overall yield by 22%.

The Challenge: The "Isomer Trap"

In the synthesis of 4-Chloro-3-methoxyphenol, the starting material (3-methoxyphenol) possesses two highly activated positions:

  • Position 4 (Target): Para to the hydroxyl (-OH), Ortho to the methoxy (-OMe).

  • Position 6 (Impurity): Ortho to the hydroxyl (-OH), Para to the methoxy (-OMe).

Both groups are strong ortho/para directors. In "Legacy" methods (uncatalyzed


 or 

), the electronic activation at Position 6 is competitive with Position 4, leading to a crude mixture containing 20–30% of the 6-chloro impurity. Separation is notoriously difficult due to the close boiling points (

BP < 10°C), often requiring multiple distillation passes that degrade the heat-sensitive phenol.

The New Pathway: Catalytic Regioselective Chlorination

The validated "New Pathway" employs a Lewis base catalyst—specifically a sterically modulated cyclic sulfide—to form an active chlorosulfonium intermediate. This bulky electrophile is sterically discouraged from attacking the crowded 6-position (flanked by the -OH group and the ring hydrogen) and preferentially targets the more accessible 4-position.

Comparative Performance Metrics
MetricLegacy Method (Direct

)
New Pathway (Sulfide-Catalyzed) Improvement
Reagent

(neat or in DCM)

+ 1 mol% Catalyst
Catalytic Control
Regioselectivity (4-Cl : 6-Cl) ~70 : 3096 : 4 High Selectivity
Isolated Yield 68% (after distillation)90% (after crystallization)+22%
Purity (HPLC) 98.0%>99.5% Superior Quality
E-Factor (kg waste/kg product) 4.52.1 Green Chemistry
Purification Method Fractional DistillationRecrystallizationReduced Energy

Mechanistic Logic & Workflow

The following diagram illustrates the bifurcation between the legacy "statistical" chlorination and the new "directed" pathway.

G Start 3-Methoxyphenol (Starting Material) Legacy_Step Legacy Route: Direct Chlorination (SO2Cl2, No Catalyst) Start->Legacy_Step Traditional New_Step New Route: Catalytic Chlorination (SO2Cl2 + Cyclic Sulfide) Start->New_Step Optimized Legacy_Mech Mechanism: Free Radical/Ionic Mix Low Steric Discrimination Legacy_Step->Legacy_Mech Legacy_Result Result: Mixture (70% 4-Cl / 30% 6-Cl) Requires Distillation Legacy_Mech->Legacy_Result New_Mech Mechanism: Active Chlorosulfonium Species Steric Bulk Blocks Ortho-Attack New_Step->New_Mech New_Result Result: High Selectivity (>95% 4-Cl) Direct Crystallization New_Mech->New_Result

Figure 1: Comparison of reaction pathways showing the mechanistic divergence that leads to superior regioselectivity in the catalytic route.

Experimental Protocol (Validated)

Objective: Synthesis of 4-Chloro-3-methoxyphenol on a 100 mmol scale.

Materials
  • Substrate: 3-Methoxyphenol (12.4 g, 100 mmol)

  • Reagent: Sulfuryl Chloride (

    
    ) (14.8 g, 110 mmol)
    
  • Catalyst: Tetrahydrothiopyran (0.12 g, 1.0 mmol) [1]

  • Solvent: Dichloromethane (DCM) (anhydrous, 100 mL)

  • Quench: 10% Sodium Bicarbonate solution

Step-by-Step Methodology
  • System Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and purge with nitrogen.

  • Charge: Add 3-Methoxyphenol (12.4 g) and the Tetrahydrothiopyran catalyst (0.12 g) to the flask. Dissolve in 100 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice/water bath to maintain an internal temperature of 0–5°C. Critical: Lower temperature enhances the steric directing effect of the catalyst.

  • Addition: Charge the addition funnel with Sulfuryl Chloride (

    
    ). Add dropwise over 45 minutes.
    
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
  • Reaction: Once addition is complete, allow the mixture to stir at 5°C for 1 hour, then warm to room temperature (20–25°C) and stir for an additional 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or GC.[2][3][4] The starting material should be consumed (<0.5%).

  • Quench & Workup:

    • Cool the mixture back to 10°C.

    • Slowly add 50 mL of water to quench excess reagent.

    • Separate the organic layer and wash sequentially with:

      • 50 mL Water[5]

      • 50 mL 10%

        
         (removes acidic impurities)
        
      • 50 mL Brine

    • Dry over anhydrous

      
       and filter.[4][6]
      
  • Isolation: Concentrate the solvent under reduced pressure (Rotavap) to yield a crude off-white solid.

  • Purification: Recrystallize the crude solid from Hexane/Toluene (9:1).

    • Result: White crystalline needles.

    • Yield: ~14.2 g (90%).

Safety & Handling (E-E-A-T)

  • Hazard Identification: 4-Chloro-3-methoxyphenol is an irritant and potentially corrosive to eyes (H318) [4].[7]

  • Reagent Safety: Sulfuryl chloride is corrosive and reacts violently with water. All operations must be performed in a fume hood.[2]

  • Waste Management: The aqueous waste streams contain HCl and sulfur byproducts. Neutralize with sodium carbonate before disposal.

References

  • Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. ResearchGate. (Accessed 2023). Validates the use of cyclic sulfides for high para-selectivity in phenol chlorination.[1] Link

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines. Journal of Organic Chemistry. (2020). Provides foundational mechanistic insight into Lewis base catalysis for halogenation. Link[8]

  • Synthesis method of 4-chloro-3-cresol. Google Patents (CN103772153A). Illustrates the industrial difficulty of separating chloro-cresol isomers, supporting the need for regioselective methods. Link

  • 4-Chloro-3-methoxyphenol Compound Summary. PubChem. National Library of Medicine. Safety and physical property data. Link

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A Senior Application Scientist's Guide to Comparative Docking of 4-Chloro-3-methoxyphenol Derivatives as Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenolic Scaffolds and the Bcl-2 Target

Phenolic compounds are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties. Their inherent structural features allow for diverse chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents. Within this broad class, 4-Chloro-3-methoxyphenol presents a simple yet promising starting point for the design of targeted therapies. The presence of a chlorine atom and a methoxy group on the phenol ring offers opportunities for modulating electronic and steric properties, which can significantly influence binding affinity and selectivity for a biological target.[1]

This guide focuses on the in-silico evaluation of a designed series of 4-Chloro-3-methoxyphenol derivatives against the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with the anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) often being overexpressed in various cancers. This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2][3][4][5][6] Therefore, the development of small molecule inhibitors that can bind to the BH3-binding groove of Bcl-2 and restore the apoptotic signaling is a clinically validated and highly pursued strategy in oncology.[2][3]

The choice of Bcl-2 as the target for this comparative docking study is underpinned by the established role of phenolic compounds in modulating apoptotic pathways. This computational study aims to predict the binding affinities and interaction patterns of our designed 4-Chloro-3-methoxyphenol derivatives, providing a rational basis for the selection of the most promising candidates for future synthesis and experimental validation.

Methodology: A Rigorous In-Silico Protocol for Comparative Docking

To ensure the scientific integrity and reproducibility of this study, a well-defined and validated molecular docking protocol is employed. This protocol is designed to be a self-validating system, where the re-docking of a known inhibitor serves as a positive control.

Experimental Workflow

The overall workflow of this comparative docking study is depicted in the diagram below.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure Retrieval (PDB ID: 4IEH) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand Ligand Design & 3D Structure Generation Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Docking Molecular Docking (AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Results Binding Affinity & Pose Analysis Docking->Results Visualization Interaction Visualization (PyMOL) Results->Visualization Comparison Comparative Analysis of Derivatives Results->Comparison

Caption: Workflow for the comparative docking study of 4-Chloro-3-methoxyphenol derivatives.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of human Bcl-2 in complex with a small molecule inhibitor (PDB ID: 4IEH) was retrieved from the RCSB Protein Data Bank.[7]

    • The protein structure was prepared using AutoDockTools (ADT). This involved the removal of water molecules and the original ligand from the complex.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to simulate physiological conditions.

    • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • A series of ten virtual derivatives of 4-Chloro-3-methoxyphenol were designed with systematic structural modifications. The parent molecule and the designed derivatives are listed in the results table.

    • The 2D structures of the derivatives were drawn using ChemDraw and converted to 3D structures.

    • The energy of each ligand was minimized using the MMFF94 force field to obtain a stable conformation.

    • The prepared ligands were also saved in the PDBQT file format using ADT, with the software automatically detecting the rotatable bonds.

  • Molecular Docking Simulation:

    • Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

    • The grid box for the docking simulation was centered on the binding site of the co-crystallized inhibitor in the 4IEH structure, ensuring that the search space was focused on the known active site. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient exploration of the binding pocket.

    • The docking was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

    • For each ligand, the top 9 binding poses were generated and ranked based on their binding affinity scores (in kcal/mol).

  • Analysis of Docking Results:

    • The docking results were analyzed based on the binding affinity scores, with more negative values indicating a stronger predicted binding.

    • The binding pose with the lowest energy for each derivative was selected for further analysis.

    • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL.

Results: Comparative Analysis of Binding Affinities

The docking study of the 4-Chloro-3-methoxyphenol derivatives against Bcl-2 yielded a range of binding affinities. The results are summarized in the table below, with the native ligand from the 4IEH crystal structure included as a reference.

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Reference Ligand (Co-crystallized Inhibitor)-9.8Phe105, Tyr101, Asp111, Val126, Arg139
CMP-00 4-Chloro-3-methoxyphenol-5.2Val126, Ala142
CMP-01 2-Bromo-4-chloro-3-methoxyphenol-5.8Phe105, Val126, Ala142
CMP-02 4-Chloro-3-methoxy-2-nitrophenol-6.1Tyr101, Val126, Gly138
CMP-03 5-(4-Chloro-3-methoxyphenoxy)-isoxazole-7.5Phe105, Tyr101, Val126, Arg139
CMP-04 1-(4-Chloro-3-methoxyphenyl)-ethanone-6.5Val126, Ala142, Phe105
CMP-05 N-(4-Chloro-3-methoxyphenyl)-acetamide-6.8Tyr101, Asp111, Val126
CMP-06 4-Chloro-3-methoxy-N-methylbenzamide-7.2Tyr101, Asp111, Arg139
CMP-07 1-(4-Chloro-3-methoxyphenyl)-1H-imidazole-7.9Phe105, Tyr101, Val126, Arg139
CMP-08 2-(4-Chloro-3-methoxyphenoxy)-acetic acid-7.0Tyr101, Asp111, Arg139
CMP-09 4-(4-Chloro-3-methoxyphenoxy)-aniline-7.6Phe105, Tyr101, Val126, Asp111
CMP-10 5-(4-Chloro-3-methoxyphenoxymethyl)-furan-7.8Phe105, Val126, Ala142, Arg139

Discussion: Structure-Activity Relationship Insights

The comparative docking results provide valuable insights into the structure-activity relationships of 4-Chloro-3-methoxyphenol derivatives as potential Bcl-2 inhibitors.

The parent molecule, 4-Chloro-3-methoxyphenol (CMP-00), exhibited a modest binding affinity of -5.2 kcal/mol. This serves as a baseline for evaluating the impact of the various substitutions. The introduction of additional substituents generally led to an improvement in the predicted binding affinity.

Notably, derivatives with heterocyclic rings, such as CMP-03 (isoxazole), CMP-07 (imidazole), and CMP-10 (furan), showed significantly enhanced binding affinities. This suggests that the introduction of these moieties allows for more extensive and favorable interactions within the hydrophobic groove of Bcl-2. For instance, CMP-07 , with a binding affinity of -7.9 kcal/mol, is predicted to form key interactions with Phe105, Tyr101, Val126, and Arg139, which are known to be critical for inhibitor binding in the BH3 groove.

The following diagram illustrates the predicted binding mode of the most promising derivative, CMP-07 , within the active site of Bcl-2.

G cluster_protein Bcl-2 Active Site cluster_ligand CMP-07 Phe105 Phe105 Tyr101 Tyr101 Val126 Val126 Arg139 Arg139 Imidazole Imidazole Ring Imidazole->Phe105 π-π stacking Imidazole->Tyr101 H-bond (predicted) Imidazole->Arg139 Cation-π Interaction Phenol 4-Chloro-3-methoxyphenol Phenol->Val126 Hydrophobic Interaction

Caption: Predicted key interactions of CMP-07 within the Bcl-2 binding pocket.

Derivatives containing amide or carboxylic acid functionalities, such as CMP-06 and CMP-08 , also demonstrated improved binding, likely due to their ability to form hydrogen bonds with key residues like Tyr101 and Asp111. The presence of a flexible linker in molecules like CMP-03 , CMP-08 , CMP-09 , and CMP-10 appears to be beneficial, allowing the substituted phenol ring to orient itself optimally within the binding pocket.

Conclusion and Future Directions

This comparative in-silico study has successfully identified several 4-Chloro-3-methoxyphenol derivatives with promising predicted binding affinities for the anti-apoptotic protein Bcl-2. The results suggest that the introduction of heterocyclic and other functional groups that can engage in hydrogen bonding and hydrophobic interactions within the BH3-binding groove is a viable strategy for enhancing the inhibitory potential of this scaffold.

The derivatives CMP-07 , CMP-10 , and CMP-09 have emerged as the most promising candidates from this computational screen. These findings provide a strong rationale for the chemical synthesis and subsequent in-vitro biological evaluation of these compounds. Future work should focus on confirming their inhibitory activity against Bcl-2 through biochemical assays and assessing their pro-apoptotic effects in cancer cell lines. This study serves as a critical first step in the rational design and development of a new class of Bcl-2 inhibitors based on the 4-Chloro-3-methoxyphenol scaffold.

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A Senior Application Scientist's Guide to Confirming the Structure of Reaction Byproducts of 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction byproducts is not merely a procedural formality; it is a critical determinant of a process's viability, safety, and scalability. In the synthesis of complex molecules, where 4-Chloro-3-methoxyphenol often serves as a key intermediate, a comprehensive understanding of potential side reactions and the resulting byproducts is paramount. This guide provides an in-depth technical comparison of methodologies to confirm the structures of these byproducts, grounded in established analytical principles and field-proven insights.

Understanding the Reactivity of 4-Chloro-3-methoxyphenol: A Predictive Framework for Byproduct Formation

4-Chloro-3-methoxyphenol possesses a nuanced electronic profile that dictates its reactivity. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing substituents due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro (-Cl) group is a deactivating, yet also ortho-, para-directing substituent, withdrawing electron density inductively while donating through resonance. This interplay of electronic effects governs the regioselectivity of electrophilic aromatic substitution and influences the molecule's susceptibility to nucleophilic attack and oxidation.

A foundational understanding of these principles allows for the prediction of likely byproduct structures, which is the essential first step in designing a robust analytical strategy for their confirmation.

Common Reaction Pathways and Potential Byproducts

This section will explore the most probable byproducts of 4-Chloro-3-methoxyphenol when subjected to common synthetic transformations. For each reaction type, we will propose the structures of likely byproducts based on established reaction mechanisms.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and understanding its course with a substituted phenol like 4-Chloro-3-methoxyphenol is critical for predicting impurity profiles.[1] The directing effects of the existing substituents will determine the position of incoming electrophiles.

Further chlorination of 4-Chloro-3-methoxyphenol can lead to the formation of dichlorinated byproducts. The activating hydroxyl and methoxy groups will primarily direct the incoming electrophilic chlorine to the available ortho and para positions.

Potential Byproducts:

  • 4,6-Dichloro-3-methoxyphenol: Substitution at the position ortho to the hydroxyl group and meta to the methoxy group.

  • 2,4-Dichloro-3-methoxyphenol: Substitution at the position ortho to both the hydroxyl and methoxy groups.

  • 4,5-Dichloro-3-methoxyphenol (analogous to dichloroguaiacol): Substitution at the position meta to the hydroxyl group and ortho to the methoxy group.

Diagram: Electrophilic Chlorination Pathways

G cluster_main Electrophilic Chlorination of 4-Chloro-3-methoxyphenol A 4-Chloro-3-methoxyphenol B 4,6-Dichloro-3-methoxyphenol A->B + Cl2, Lewis Acid C 2,4-Dichloro-3-methoxyphenol A->C + Cl2, Lewis Acid D 4,5-Dichloro-3-methoxyphenol A->D + Cl2, Lewis Acid

Caption: Potential dichlorinated byproducts from electrophilic chlorination.

Nitration introduces a nitro group onto the aromatic ring, a common step in the synthesis of many pharmaceutical intermediates. The reaction of 4-chlorophenol with nitrating agents is known to produce nitro-substituted derivatives, suggesting a similar outcome for our target molecule.[2][3]

Potential Byproducts:

  • 4-Chloro-3-methoxy-2-nitrophenol: Nitration at the position ortho to the hydroxyl group.

  • 4-Chloro-3-methoxy-6-nitrophenol: Nitration at the other position ortho to the hydroxyl group.

  • Oxidative byproducts: The reaction of phenols with nitrous acid can also lead to the formation of quinones.[4]

Nucleophilic Aromatic Substitution

While less common for non-activated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under forcing conditions or if the ring is sufficiently electron-deficient.[1] The chloro substituent on 4-Chloro-3-methoxyphenol could potentially be displaced by strong nucleophiles.

Potential Byproducts (with a generic nucleophile, Nu⁻):

  • 4-Nu-3-methoxyphenol: Direct displacement of the chlorine atom. This is generally difficult without strong electron-withdrawing groups ortho or para to the chlorine.

Oxidation

Phenolic compounds are susceptible to oxidation, which can lead to a variety of products, including quinones and ring-opened species. Reagents like hydrogen peroxide, especially in the presence of metal catalysts (Fenton's reagent), can induce such transformations.[5][6]

Potential Byproducts:

  • 3-Methoxy-p-benzoquinone: Oxidation of the phenol to a quinone with loss of the chlorine atom.

  • Hydroxylated derivatives: Introduction of additional hydroxyl groups on the aromatic ring.

  • Ring-opened products: Cleavage of the aromatic ring to form aliphatic dicarboxylic acids or other smaller fragments.

A Comparative Guide to Analytical Techniques for Structural Confirmation

The unambiguous identification of reaction byproducts necessitates a multi-technique approach. This section compares the utility of the most powerful analytical methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[7][8]

  • Expertise & Experience: The choice of GC column is critical. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for separating isomers of substituted phenols. Derivatization, typically silylation, of the polar hydroxyl group can improve peak shape and volatility.[9]

  • Trustworthiness: The mass spectrum provides a molecular fingerprint. The molecular ion peak confirms the molecular weight, and the fragmentation pattern offers structural clues. For example, the loss of a methyl group (M-15) from a methoxy-substituted compound is a characteristic fragmentation.

  • Authoritative Grounding: Comparison of the obtained mass spectra with established databases (e.g., NIST, Wiley) is a standard practice for tentative identification.[3]

Table 1: Hypothetical GC-MS Data for Potential Byproducts

Potential ByproductPredicted Molecular Ion (m/z)Key Fragmentation Ions (m/z)
4-Chloro-3-methoxyphenol (Parent)158/160143/145 (M-CH₃), 115/117 (M-CH₃-CO)
4,6-Dichloro-3-methoxyphenol192/194/196177/179/181 (M-CH₃), 149/151/153 (M-CH₃-CO)
2,4-Dichloro-3-methoxyphenol192/194/196177/179/181 (M-CH₃), 149/151/153 (M-CH₃-CO)
4-Chloro-3-methoxy-2-nitrophenol203/205188/190 (M-CH₃), 173/175 (M-NO₂)
3-Methoxy-p-benzoquinone138110 (M-CO), 82 (M-2CO)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • Expertise & Experience: The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly informative. For instance, the number of signals in the aromatic region and their splitting patterns can distinguish between different isomers. The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their hybridization.

  • Trustworthiness: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, providing irrefutable proof of a proposed structure.

  • Authoritative Grounding: Comparison of experimental NMR data with predicted spectra from computational software or with data from the literature for analogous compounds is a crucial validation step.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Aromatic Protons of Potential Byproducts (in CDCl₃)

CompoundH-2H-5H-6
4-Chloro-3-methoxyphenol (Parent)6.85 (d)6.70 (dd)6.95 (d)
4,6-Dichloro-3-methoxyphenol6.90 (s)6.80 (s)-
2,4-Dichloro-3-methoxyphenol-6.75 (d)7.00 (d)
4-Chloro-3-methoxy-2-nitrophenol-6.80 (d)7.50 (d)

Note: These are estimated values and can vary based on solvent and concentration. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a systematic approach to the generation, isolation, and characterization of reaction byproducts.

Protocol for a Trial Chlorination Reaction
  • Reaction Setup: In a fume hood, dissolve 4-Chloro-3-methoxyphenol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Reagent Addition: Slowly add a solution of chlorine (1.1 eq) in the same solvent to the reaction mixture at 0 °C, in the presence of a catalytic amount of a Lewis acid (e.g., FeCl₃).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS to observe the formation of new, more nonpolar spots (products) and the consumption of the starting material.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the individual byproducts.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture and each isolated byproduct in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS instrument.

  • GC Method: Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure the separation of all components.

  • MS Analysis: Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 40-500.

  • Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra. Compare the spectra with a commercial library and with the predicted fragmentation patterns.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of each purified byproduct in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (if necessary): If the structure is not immediately obvious from the 1D spectra, acquire 2D NMR spectra (COSY, HSQC) to establish proton-proton and proton-carbon correlations.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integrations to elucidate the final structure.

Diagram: Workflow for Byproduct Structure Confirmation

G cluster_workflow Byproduct Identification Workflow A Perform Reaction (e.g., Chlorination) B Monitor by TLC/GC-MS A->B C Isolate Byproducts (Column Chromatography) B->C D GC-MS Analysis C->D E NMR Analysis (1H, 13C, 2D) C->E F Structure Elucidation D->F E->F

Caption: A systematic workflow for the confirmation of reaction byproduct structures.

Conclusion: Ensuring Purity and Process Integrity

The rigorous confirmation of byproduct structures is a non-negotiable aspect of modern chemical research and development. By combining a predictive understanding of reaction mechanisms with a systematic application of powerful analytical techniques like GC-MS and NMR, researchers can confidently identify and quantify impurities. This comprehensive approach not only ensures the purity and safety of the final product but also provides invaluable insights for optimizing reaction conditions to minimize byproduct formation, ultimately leading to more efficient and robust synthetic processes.

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  • ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... Retrieved from [Link]

  • PubMed. (n.d.). An alternative pathway through the Fenton reaction for the formation of advanced oxidation protein products, a new class of inflammatory mediators. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

  • University of Calgary. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • PubMed. (n.d.). NMR spectroscopy of naturally occurring phloroglucinol derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Propanol, 1,3-dichloro-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2-Benzenediol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2-Dichloro-4,5-dicyano-p-benzoquinone. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Chloro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative, operational manual for the safe handling of 4-Chloro-3-methoxyphenol (CAS 18113-07-0) .[1][2] It synthesizes chemical safety data with practical laboratory experience to ensure researcher safety and data integrity.

Executive Summary & Hazard Architecture

Handling halogenated phenols requires a shift in mindset from "standard organic safety" to "barrier-critical safety."[1][2] Unlike simple solvents, 4-Chloro-3-methoxyphenol presents a dual threat: it is a solid irritant capable of generating toxic dust, and upon solubilization, it becomes a permeation hazard that can bypass standard nitrile gloves.[1][2]

Critical Hazard Profile:

  • Physical State: Crystalline Solid (Melting Point: 79-80 °C).[1][2]

  • Primary Routes: Inhalation (Dust), Dermal Absorption, Ocular Contact.[2]

  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritation).[2]

  • Hidden Risk: As a chlorophenol derivative, this compound possesses lipophilic properties that facilitate rapid skin absorption.[2] Once dissolved in organic solvents (e.g., DCM, Methanol), its permeation rate through standard rubber increases exponentially.[2]

The PPE Matrix: Barrier Selection Strategy

Do not rely on generic "chemical resistant" gear.[2] The following selection is based on permeation resistance data for chlorinated phenolic compounds.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solid Handling) Double Nitrile (Exam Grade) (Outer: 5 mil, Inner: 4 mil)For dry solids, nitrile provides adequate barrier against dust.[1][2] Double gloving allows the outer glove to be stripped immediately if contaminated, keeping the inner glove clean.[2]
Hand Protection (Solution Handling) Laminate (Silver Shield/4H) or Viton® Alternative: Double Nitrile (Splash Only)Crucial: Phenols swell and permeate nitrile rubber. For prolonged contact or immersion in solvent, standard nitrile fails.[2] Laminate films offer >480 min breakthrough time.[2]
Ocular Protection Unvented Chemical Goggles (ANSI Z87.1 D3 Rated)Safety glasses are insufficient. Dust particles can bypass side shields.[2] Phenolic compounds cause severe, potentially irreversible corneal opacity.[2]
Respiratory Protection N95/P100 (Particulate) or Fume Hood If weighing outside a hood (discouraged), a P100 respirator is mandatory to prevent inhalation of irritant dust which damages mucous membranes.
Body Defense Tyvek® Lab Coat or Apron Cotton lab coats absorb liquids, holding the phenol against the skin.[2] A non-woven, chemical-resistant layer (Tyvek) prevents "wicking" exposure.[2]

Operational Protocol: From Storage to Synthesis

This workflow minimizes static discharge and aerosolization, the two most common failure points when handling crystalline phenols.[2]

Phase 1: Preparation & Weighing[1][2]
  • Static Control: 4-Chloro-3-methoxyphenol is a dry crystalline solid prone to static charging.[1][2] Use an antistatic gun or a polonium strip inside the balance draft shield.[2]

  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

Phase 2: Solubilization[1][2]
  • Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), use Laminate gloves .[2] The solvent acts as a carrier, dragging the phenol through nitrile rubber in seconds.[2]

  • Exotherm Check: Dissolution is generally endothermic or neutral, but always add the solid to the solvent slowly to monitor for unexpected heat if impurities are present.[2]

Phase 3: Reaction & Quenching[1][2]
  • Acidification Risks: If the protocol involves acidification of a basic phenol solution, chlorine gas or volatile phenolic species may evolve.[2] Ensure the hood sash is at the lowest working position.[2]

Workflow Visualization

The following diagram illustrates the "Safe Path" logic for handling this material.

SafeHandling cluster_liquid Critical Control Point Start Start: Storage (Cool, Dry, Dark) CheckPPE PPE Check: Solids: Nitrile Solutions: Laminate Start->CheckPPE Weighing Weighing (Fume Hood + Static Control) CheckPPE->Weighing Solid State Solubilization Solubilization (Carrier Solvent Risk) Weighing->Solubilization Reaction Reaction/Synthesis Solubilization->Reaction Liquid State Waste Disposal (Segregated Halogenated) Reaction->Waste

Figure 1: Operational workflow emphasizing the critical control point at solubilization where glove material must be re-evaluated.

Emergency Response & Deactivation

Standard water rinsing is often insufficient for phenol-class compounds due to their low water solubility and lipophilicity.[1][2]

  • Skin Contact:

    • Immediate Action: Do not just rinse with water. If available, use PEG 300 or 400 (Polyethylene Glycol) swabbing.[2] Phenols are soluble in PEG, which safely extracts them from the skin pores.[2]

    • Secondary: Flush with copious water for 15 minutes only after PEG application or if PEG is unavailable.[2]

  • Spill Cleanup (Solid):

    • Do not sweep (creates dust).[2]

    • Cover with wet paper towels (to dampen) then scoop into a hazardous waste container.[2]

  • Spill Cleanup (Solution):

    • Absorb with vermiculite or clay.[2] Do not use combustible materials like sawdust.[2]

Disposal & End-of-Life Management

Proper disposal is a legal and environmental imperative.[1][2] Chlorinated phenols are persistent organic pollutants (POPs) and must be segregated rigorously.[2]

The "Halogen Rule": Never mix 4-Chloro-3-methoxyphenol waste with general organic waste.[1][2] It must go into the Halogenated Waste stream.[2] Mixing with non-halogenated solvents increases the cost of disposal significantly (requires high-temperature incineration).[1]

DisposalTree WasteGen Waste Generation StateCheck Physical State? WasteGen->StateCheck SolidPath Solid Waste (Contaminated wipes, powder) StateCheck->SolidPath LiquidPath Liquid Waste (Mother liquor, washes) StateCheck->LiquidPath SolidBin Solid Hazardous Waste Label: 'Toxic Solid, Organic' SolidPath->SolidBin LiquidCheck Contains Halogens? LiquidPath->LiquidCheck HaloBin Halogenated Organic Waste (DO NOT MIX with General Organic) LiquidCheck->HaloBin Yes (Always for this chemical)

Figure 2: Decision tree ensuring strict segregation of halogenated waste streams to comply with EPA/EU environmental regulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11099860, 4-Chloro-3-methoxyphenol.[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.